1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-2-phenylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h2-7,14H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTXJLLJGFCKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370370 | |
| Record name | 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134418-70-5 | |
| Record name | 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document delves into its core physical and chemical properties, provides detailed methodologies for its synthesis and characterization, and explores its potential applications, particularly in the realm of drug discovery.
Introduction: The Significance of Trifluoromethylated Allylic Alcohols
The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[1] This "quantum leap" in molecular characteristics often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3] Consequently, trifluoromethylated compounds are integral to the development of numerous pharmaceuticals and agrochemicals.[4] this compound, a tertiary allylic alcohol, combines the influential -CF3 group with a versatile phenyl and vinyl functionality, making it a valuable building block for the synthesis of complex molecular architectures.
Section 1: Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in research and development.
Structural and General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉F₃O | [5][6] |
| Molecular Weight | 202.17 g/mol | [2] |
| CAS Number | 134418-70-5 | [2][5][6] |
| Appearance | Clear yellow liquid | [7] |
| InChIKey | QZTXJLLJGFCKCH-UHFFFAOYSA-N | [2][8] |
Physical Properties
| Property | Value | Source(s) |
| Boiling Point | 89-90 °C at 12 mmHg | [2] |
| Density | 1.220 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4740 | [2] |
| Flash Point | 85 °C (185.0 °F) - closed cup | [2] |
| Predicted XLogP3 | 2.8 | [8] |
Solubility Profile
Section 2: Synthesis and Reactivity
The synthesis of this compound typically involves the nucleophilic addition of a trifluoromethyl group to a suitable precursor.
Synthetic Approach: Trifluoromethylation of Phenyl Vinyl Ketone
A common and effective method for the synthesis of tertiary trifluoromethylated alcohols is the reaction of a ketone with a trifluoromethylating agent. In this case, phenyl vinyl ketone serves as the ideal starting material. The reaction proceeds via the nucleophilic attack of a "CF₃⁻" equivalent at the electrophilic carbonyl carbon.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the trifluoromethylation of α,β-unsaturated ketones.
Materials:
-
Phenyl vinyl ketone
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phenyl vinyl ketone (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq).
-
Add a catalytic amount of TBAF solution (0.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Reactivity Profile
The reactivity of this compound is dictated by its key functional groups: the tertiary alcohol, the vinyl group, and the trifluoromethyl-substituted carbon.
-
Alcohol Group: The tertiary alcohol can undergo reactions typical of alcohols, such as esterification and etherification, although steric hindrance from the phenyl and trifluoromethyl groups may reduce reactivity.
-
Vinyl Group: The double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation.
-
Allylic Position: The allylic nature of the alcohol provides opportunities for rearrangement and substitution reactions, often catalyzed by transition metals.
Section 3: Spectroscopic and Chromatographic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Phenyl protons: Multiplets in the aromatic region (~7.2-7.6 ppm).
-
Vinyl protons: A characteristic set of multiplets for the -CH=CH₂ group, typically in the range of 5.0-6.5 ppm.
-
Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Phenyl carbons: Several signals in the aromatic region (~125-140 ppm).
-
Vinyl carbons: Signals in the alkene region (~115-140 ppm).
-
CF₃-bearing carbon: A quartet due to coupling with the three fluorine atoms.
-
CF₃ carbon: A quartet with a large C-F coupling constant.
-
-
¹⁹F NMR:
-
A singlet for the -CF₃ group, as there are no neighboring fluorine atoms. The chemical shift will be in the typical range for trifluoromethyl groups attached to a tertiary carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the main functional groups.[14][15][16]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~3080 | C-H stretch | Vinyl |
| ~3030 | C-H stretch | Aromatic |
| ~1640 | C=C stretch | Vinyl |
| ~1600, 1490, 1450 | C=C stretch | Aromatic |
| ~1100-1300 | C-F stretch | Trifluoromethyl |
| ~1050 | C-O stretch | Tertiary Alcohol |
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 202 may be observed.[1][8] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[3][7][17][18] For this molecule, cleavage of the C-C bond adjacent to the oxygen could lead to fragments corresponding to the loss of the vinyl or phenyl group.
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes to determine purity and isolate the compound. A reversed-phase column with a water/acetonitrile or water/methanol mobile phase would be a suitable starting point for method development.
Section 4: Applications in Drug Discovery and Development
The unique structural features of this compound make it a promising scaffold and intermediate in drug discovery.
Role as a Bioactive Scaffold
The combination of a trifluoromethyl group and a phenyl ring can be found in numerous bioactive molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the phenyl ring provides a scaffold for further functionalization to optimize interactions with biological targets. The allylic alcohol functionality allows for diverse chemical transformations to build more complex and potent drug candidates.
Intermediate for Complex Molecule Synthesis
This compound serves as a versatile starting material for the synthesis of a wide range of more complex molecules. The vinyl group can participate in various coupling reactions, and the tertiary alcohol can be used to introduce other functional groups or link to other molecular fragments.
Diagram of Application Pathways
Caption: Potential application pathways for this compound.
Conclusion
This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and organic synthesis. Its unique combination of a trifluoromethyl group, a phenyl ring, and an allylic alcohol functionality provides a versatile platform for the development of novel bioactive compounds and advanced materials. This guide has provided a detailed overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and developers working with this promising molecule.
References
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- Sigma-Aldrich. 1,1,1-Trifluoro-2-phenylbut-3-yn-2-ol | 99727-20-5.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Executive Summary
Introduction: The Significance of a Fluorinated Allylic Alcohol
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol (CAS 134418-70-5) is a tertiary allylic alcohol incorporating several key structural motifs of high interest in modern organic chemistry and drug development.[1][2] The presence of a trifluoromethyl (-CF₃) group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in pharmaceutical design. The combination of a phenyl ring, a vinyl group, and a chiral quaternary carbon center makes this molecule a versatile building block for more complex targets.
Accurate and unambiguous structural confirmation is the bedrock of chemical research. This guide establishes a self-validating system of spectroscopic analysis, demonstrating how a combination of NMR, IR, and MS techniques can be synergistically employed to confirm the identity and purity of this compound.
Molecular Structure and Atom Numbering
For clarity in the subsequent assignment of spectroscopic signals, the atoms of this compound are numbered as shown below. This standardized numbering will be used throughout the guide.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR would be considered standard.
Guiding Principles & Experimental Protocol
Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, the hydroxyl proton (-OH) signal can be broad and variable in position. To confirm its identity, a D₂O shake experiment is performed; the -OH proton exchanges with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[3] A standard 400 MHz spectrometer provides sufficient resolution for unambiguous assignment of most signals in a molecule of this complexity.[4]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of CDCl₃. For the D₂O shake, acquire a spectrum, then add 1-2 drops of D₂O, shake vigorously, and re-acquire the spectrum.
-
Instrument Setup (400 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 12 ppm. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.[4]
-
¹³C NMR: Acquire 1024-2048 scans with a spectral width of 0 to 220 ppm. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[4]
-
¹⁹F NMR: Acquire 64-128 scans with a spectral width of -50 to -90 ppm. Use a common external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard like hexafluorobenzene (δ = -164.9 ppm).[4]
-
Predicted ¹H NMR Data & Interpretation
| Atom #(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration | Assignment |
| H-OH | ~2.5 - 3.5 | broad singlet | - | 1H | Hydroxyl Proton |
| H4 | ~5.3 - 5.5 | doublet of doublets | J4,3 ≈ 17.2, J4,4' ≈ 1.5 | 1H | Vinyl Proton (trans to C2) |
| H4' | ~5.2 - 5.4 | doublet of doublets | J4',3 ≈ 10.8, J4',4 ≈ 1.5 | 1H | Vinyl Proton (cis to C2) |
| H3 | ~6.0 - 6.2 | doublet of doublets | J3,4 ≈ 17.2, J3,4' ≈ 10.8 | 1H | Vinyl Proton (geminal to C2) |
| H6-H10 | ~7.3 - 7.6 | multiplet | - | 5H | Aromatic Protons |
Interpretation:
-
Aromatic Region (7.3-7.6 ppm): The five protons of the monosubstituted phenyl ring will appear as a complex multiplet.
-
Vinyl Region (5.2-6.2 ppm): The three vinyl protons form a classic AMX spin system.
-
H3 at ~6.1 ppm is coupled to both H4 (trans, large J ≈ 17 Hz) and H4' (cis, medium J ≈ 11 Hz), appearing as a doublet of doublets.
-
H4 and H4' are geminal to each other (small J ≈ 1.5 Hz) and are coupled to H3, resulting in two distinct doublet of doublets signals.
-
-
Hydroxyl Proton (~2.9 ppm): This signal is expected to be a broad singlet and will disappear upon shaking with D₂O, confirming its assignment.[3]
Predicted ¹³C NMR Data & Interpretation
| Atom #(s) | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant(s), J (Hz) | Assignment |
| C1 | ~124 | quartet | ¹JC,F ≈ 285 | -CF₃ Carbon |
| C2 | ~78 | quartet | ²JC,F ≈ 30 | Quaternary Alcohol Carbon |
| C3 | ~138 | singlet | - | Vinyl Carbon |
| C4 | ~116 | singlet | - | Terminal Vinyl Carbon |
| C5 | ~140 | singlet | - | Aromatic C (ipso) |
| C6, C10 | ~126 | singlet | - | Aromatic C (ortho) |
| C7, C9 | ~128 | singlet | - | Aromatic C (meta) |
| C8 | ~127 | singlet | - | Aromatic C (para) |
Interpretation:
-
Quaternary Carbons: The spectrum will show four quaternary carbons with no attached protons: C1, C2, C5, and the C=C carbon C3.
-
Trifluoromethyl Carbon (C1): This carbon will appear around 124 ppm and will be split into a distinct quartet by the three attached fluorine atoms, with a large one-bond coupling constant (¹JC,F) of approximately 285 Hz.[5]
-
Alcohol Carbon (C2): This carbon, directly attached to the -CF₃ group, will also show a quartet due to a two-bond coupling (²JC,F) of around 30 Hz.[4] Its chemical shift is significantly downfield (~78 ppm) due to the attached oxygen and phenyl groups.
-
Alkene and Aromatic Carbons: The vinyl carbons (C3, C4) and the aromatic carbons (C5-C10) will appear in their expected regions of ~115-140 ppm.
Predicted ¹⁹F NMR Data & Interpretation
A ¹⁹F NMR spectrum is essential for confirming the fluorine environment.
Predicted Data:
-
Chemical Shift: A single signal is expected between -78 to -82 ppm (relative to CFCl₃).
-
Multiplicity: Singlet.
Interpretation: Since all three fluorine atoms are chemically equivalent in the freely rotating -CF₃ group, they will produce a single, sharp singlet. The chemical shift is characteristic of a -CF₃ group attached to a quaternary carbon bearing an oxygen atom.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Guiding Principles & Experimental Protocol
Expertise & Causality: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching band, which is typically very broad due to hydrogen bonding.[6] The C-O stretch is also diagnostic; for a tertiary alcohol, this band is expected to be strong and appear at a higher wavenumber compared to primary or secondary alcohols.[7]
Step-by-Step Protocol:
-
Sample Preparation: A sample can be prepared as a neat thin film between two NaCl or KBr plates or as a dilute solution in CCl₄.
-
Data Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan first.
Predicted IR Data & Interpretation
| Frequency Range (cm⁻¹) | Intensity | Shape | Assignment |
| 3600 - 3200 | Strong | Broad | O-H stretch (hydrogen-bonded) |
| 3080 - 3010 | Medium | Sharp | Aromatic & Vinyl C-H stretch |
| ~1645 | Medium | Sharp | C=C stretch (vinyl) |
| ~1600, 1495, 1450 | Medium-Weak | Sharp | C=C stretches (aromatic ring) |
| 1300 - 1100 | Very Strong | Multiple Bands | C-F stretches |
| ~1150 | Strong | Sharp | C-O stretch (tertiary alcohol) |
Interpretation: The IR spectrum provides clear evidence for all key functional groups:
-
The broad band at ~3400 cm⁻¹ is a definitive indicator of the hydroxyl group.[8]
-
The very strong, complex absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.
-
The band around 1150 cm⁻¹ is consistent with the C-O stretch of a tertiary alcohol.[7]
-
Absorptions for the vinyl and aromatic C=C and C-H bonds confirm the presence of the unsaturated portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.
Guiding Principles & Experimental Protocol
Expertise & Causality: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Alcohols often show a weak or absent molecular ion peak (M⁺) due to facile fragmentation.[9] Two characteristic fragmentation pathways for alcohols are dehydration (loss of H₂O) and alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen).[10][11]
Step-by-Step Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system.
-
Ionization: Utilize a standard electron ionization source (70 eV).
-
Analysis: Scan a mass-to-charge (m/z) range from 40 to 250 to detect the molecular ion and key fragments.
Predicted MS Data & Interpretation
Molecular Formula: C₁₀H₉F₃O Molecular Weight: 202.06 g/mol [12]
| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 202 | Low | [C₁₀H₉F₃O]⁺• | - | Molecular Ion (M⁺•) |
| 184 | Medium | [C₁₀H₇F₃]⁺• | H₂O | Dehydration |
| 133 | High | [C₉H₉O]⁺ | •CF₃ | Alpha-cleavage |
| 105 | High | [C₇H₅O]⁺ | •CF₃, CO | From m/z 133 |
| 77 | Medium | [C₆H₅]⁺ | - | Phenyl cation |
Interpretation:
-
Molecular Ion (m/z 202): The molecular ion peak is expected to be present but may be of low intensity, which is typical for alcohols.[13]
-
Dehydration (m/z 184): A significant peak at M-18, corresponding to the loss of a water molecule, is a classic fragmentation pathway for alcohols.[10]
-
Alpha-Cleavage: Cleavage of the C1-C2 bond results in the loss of a •CF₃ radical (69 amu), leading to a prominent peak at m/z 133. This fragment is stabilized by the phenyl and vinyl groups.
-
Further Fragmentation: The fragment at m/z 133 can lose carbon monoxide (CO, 28 amu) to form the highly stable phenyl cation fragment at m/z 105. A peak at m/z 77 for the phenyl cation itself is also highly probable.
Integrated Spectroscopic Analysis Workflow
Caption: Workflow for integrated spectroscopic characterization.
References
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PubChemLite. 1,1,1-trifluoro-2-phenyl-3-buten-2-ol. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Dye-sensitized C-H arylation of furan with a trifluoromethylated diazonium salt. Available at: [Link]
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The Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Available at: [Link]
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Allfluoro Pharmaceutical Co., Ltd. This compound, 134418-70-5. Available at: [Link]
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East Tennessee State University. INFRARED SPECTROSCOPY (IR). Available at: [Link]
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Chemical Point. 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol. Available at: [Link]
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Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available at: [Link]
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Spectroscopy Online. Alcohols—The Rest of the Story. Available at: [Link]
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Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available at: [Link]
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The Genesis and Evolution of Trifluoromethylated Allylic Alcohols: A Synthetic Chemist's In-depth Guide
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal, agricultural, and materials chemistry, imparting unique physicochemical properties that can dramatically enhance molecular performance. Among the myriad of trifluoromethylated scaffolds, allylic alcohols bearing this potent functional group represent a particularly versatile class of building blocks, marrying the inherent reactivity of the allyl moiety with the profound electronic effects of the CF₃ group. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoromethylated allylic alcohols, charting a course from the foundational, yet often challenging, early syntheses to the sophisticated and elegant methodologies of the 21st century. We will dissect the causality behind the evolution of synthetic strategies, from the use of stoichiometric organometallics to the rise of catalytic asymmetric and photoredox methods. Detailed experimental protocols for key transformations, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical molecular class.
Introduction: The Trifluoromethyl Group's Transformative Influence
The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly improve the efficacy, bioavailability, and pharmacokinetic profiles of drug candidates.[1][2] The C-F bond is one of the strongest in organic chemistry, rendering the CF₃ group exceptionally stable to metabolic degradation.[3][4] This has led to the widespread incorporation of the trifluoromethyl group in a vast array of pharmaceuticals and agrochemicals.
Trifluoromethylated allylic alcohols, in particular, are highly valuable synthetic intermediates. The allylic alcohol functionality serves as a versatile handle for a wide range of chemical transformations, including epoxidation, dihydroxylation, and various transition-metal-catalyzed cross-coupling reactions. The presence of the adjacent trifluoromethyl group not only influences the reactivity of the alkene and alcohol moieties but also introduces a key structural element for modulating biological activity.
This guide will navigate the historical landscape of trifluoromethylated allylic alcohol synthesis, providing a narrative that connects the seminal discoveries with the cutting-edge techniques employed today.
The Dawn of an Era: Early Synthetic Endeavors
The genesis of trifluoromethylated allylic alcohols is intrinsically linked to the development of methods for introducing the trifluoromethyl group into organic molecules. Early approaches were often direct but limited in scope and required harsh reaction conditions.
The Building Block Approach: Trifluoroacetaldehyde and its Surrogates
One of the most straightforward conceptual pathways to trifluoromethylated alcohols involves the use of trifluoroacetaldehyde (fluoral) as a C₂ synthon. However, the gaseous and reactive nature of fluoral itself presented significant handling challenges. Consequently, more stable and manageable surrogates, such as trifluoroacetaldehyde ethyl hemiacetal and trifluoroacetaldehyde hydrate, were developed.[2][5]
The reaction of these building blocks with vinyl organometallic reagents, such as vinyl Grignard or organolithium reagents, provided a direct route to trifluoromethylated allylic alcohols.
Representative Experimental Protocol: Synthesis of 1,1,1-Trifluoro-3-buten-2-ol via Grignard Reaction with Trifluoroacetaldehyde Ethyl Hemiacetal
Causality: This method represents a foundational approach, directly constructing the target molecule from a readily available trifluoromethylated building block and a common vinyl nucleophile. The choice of a Grignard reagent was dictated by its well-established reactivity with carbonyl compounds.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq.) are suspended in anhydrous diethyl ether. A solution of vinyl bromide (1.0 eq.) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Addition to Trifluoroacetaldehyde Surrogate: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of trifluoroacetaldehyde ethyl hemiacetal (1.1 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation or column chromatography on silica gel to afford the desired 1,1,1-trifluoro-3-buten-2-ol.
Nucleophilic Trifluoromethylation of α,β-Unsaturated Aldehydes and Ketones
An alternative and widely explored early strategy involved the 1,2-addition of a trifluoromethyl nucleophile to α,β-unsaturated aldehydes and ketones. The development of convenient sources of the trifluoromethyl anion (CF₃⁻) was paramount to the success of this approach.
The groundbreaking work of Ruppert and Prakash in the 1980s introduced trifluoromethyltrimethylsilane (TMSCF₃), now known as the Ruppert-Prakash reagent, as a stable and effective nucleophilic trifluoromethylating agent.[6] In the presence of a fluoride source (e.g., TBAF), TMSCF₃ delivers the CF₃⁻ nucleophile, which can add to various electrophiles, including enals and enones, to produce trifluoromethylated allylic alcohols.
Workflow: Nucleophilic Trifluoromethylation of an α,β-Unsaturated Aldehyde
Caption: Workflow for the synthesis of trifluoromethylated allylic alcohols via nucleophilic trifluoromethylation.
The Age of Catalysis: Advancing Efficiency and Selectivity
While the early methods provided access to trifluoromethylated allylic alcohols, they often required stoichiometric amounts of reagents and offered limited control over stereochemistry. The late 20th and early 21st centuries witnessed a paradigm shift towards catalytic approaches, revolutionizing the synthesis of these valuable compounds.
Asymmetric Synthesis: The Quest for Chirality
The synthesis of enantiomerically pure trifluoromethylated allylic alcohols is of paramount importance, as the stereochemistry of bioactive molecules is often critical to their function. Significant efforts have been dedicated to developing asymmetric methods for their preparation.
Key Asymmetric Strategies:
-
Catalytic Asymmetric Allylation of Trifluoromethyl Ketones: This approach involves the addition of an allyl nucleophile to a trifluoromethyl ketone in the presence of a chiral catalyst. Various catalytic systems, often employing chiral ligands with transition metals like palladium or iridium, have been developed to achieve high enantioselectivity.[7][8]
-
Asymmetric Trifluoromethylation of Aldehydes followed by Allylation: This two-step sequence involves the initial enantioselective addition of a trifluoromethyl group to an aldehyde, followed by the addition of an allyl nucleophile to the resulting chiral trifluoromethyl ketone.
-
Kinetic Resolution of Racemic Trifluoromethylated Allylic Alcohols: This method involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer enriched.
| Asymmetric Method | Catalyst/Reagent | Typical ee (%) | Advantages | Limitations |
| Asymmetric Allylation | Chiral Phosphine-Pd/Ir Complexes | 80-99% | High enantioselectivity, direct access to chiral product. | Requires synthesis of chiral ligands, may have limited substrate scope. |
| Asymmetric Trifluoromethylation | Chiral Lewis Acids/Bases | 70-95% | Modular approach, allows for diversification. | Two-step process, potential for racemization. |
| Kinetic Resolution | Chiral Acylating Agents/Enzymes | Up to >99% | Can provide very high enantiopurity. | Maximum theoretical yield of 50% for one enantiomer. |
The Dawn of Photoredox and Electrochemical Catalysis
In recent years, visible-light photoredox catalysis and electrochemistry have emerged as powerful and sustainable tools for organic synthesis.[9][10][11][12] These methods have enabled the development of novel strategies for the synthesis of trifluoromethylated allylic alcohols under mild and environmentally benign conditions.
Visible-Light-Induced Dehydroxylative Trifluoromethylation: A notable advancement is the direct dehydroxylative trifluoromethylation of allylic alcohols.[5][9][11][13] In these reactions, a photocatalyst, upon excitation by visible light, initiates a radical cascade. Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) is often used as a trifluoromethyl radical source. A key innovation in some of these methods is the in situ generation of sulfur dioxide (SO₂), which activates the C-OH bond of the allylic alcohol, facilitating its displacement by the trifluoromethyl radical.[9][11]
Mechanism: Visible-Light-Induced Dehydroxylative Trifluoromethylation
Caption: Simplified mechanism of photoredox-catalyzed dehydroxylative trifluoromethylation.
Electrochemical Synthesis: Electrochemical methods offer an alternative sustainable approach, avoiding the need for chemical oxidants or reductants.[10][12] The dehydroxylative allylic trifluoromethylation of unprotected allylic alcohols has been achieved using trifluoromethyl thianthrenium salts.[10][12] In this process, the thianthrenium salt serves multiple roles as a radical precursor, a sacrificial anodic agent, and a deoxygenation mediator.[10]
Conclusion and Future Outlook
The journey of discovery in the synthesis of trifluoromethylated allylic alcohols has been one of remarkable progress, moving from stoichiometric and often harsh methods to elegant and highly selective catalytic transformations. The development of novel trifluoromethylating reagents, coupled with advances in asymmetric catalysis, photoredox chemistry, and electrochemistry, has provided chemists with a powerful and diverse toolkit for accessing these valuable building blocks.
Looking ahead, the focus will likely continue to be on developing even more sustainable and efficient methods. The use of earth-abundant metal catalysts, further exploration of organocatalysis, and the development of novel activation strategies for challenging substrates will undoubtedly be at the forefront of research in this area. The continued innovation in the synthesis of trifluoromethylated allylic alcohols will undoubtedly fuel further discoveries in drug development, agrochemicals, and materials science, solidifying the importance of this unique and versatile class of molecules.
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An In-depth Technical Guide on the Theoretical Stability of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering profound enhancements to metabolic stability, bioavailability, and target affinity.[1][2] 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, a chiral allylic alcohol, represents a valuable fluorinated building block, likely synthesized via the versatile Baylis-Hillman reaction.[3][4][5] Understanding the conformational preferences and energetic landscape of this molecule is paramount for predicting its reactivity and optimizing its application in medicinal chemistry. This guide provides a comprehensive theoretical framework for analyzing the stability of this compound using Density Functional Theory (DFT). We will explore the causal relationships behind methodological choices, present a detailed computational protocol, and discuss the key stereoelectronic and steric factors that govern its three-dimensional structure.
Introduction: The Significance of Fluorinated Allylic Alcohols in Drug Development
The prevalence of organofluorine compounds in pharmaceuticals is remarkable, with fluorinated drugs consistently accounting for a significant portion of new FDA approvals.[6][7] The trifluoromethyl (-CF3) group, in particular, is a powerful tool for medicinal chemists. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability.[2] Furthermore, the C-F bond's high strength often imparts metabolic stability by blocking sites susceptible to oxidative metabolism.[8]
This compound is a trifluoromethylated tertiary allylic alcohol. This class of compounds is highly valuable as they contain multiple functional groups—a hydroxyl, a vinyl, and a phenyl group, along with the trifluoromethyl moiety—making them versatile intermediates for complex molecular synthesis.[9][10] The likely synthetic route to this molecule is the Morita-Baylis-Hillman (MBH) reaction, which couples an activated alkene with an electrophile, in this case, likely vinylmagnesium bromide with 1,1,1-trifluoroacetophenone.[3][4] The conformational stability of this molecule is not trivial; it is dictated by a subtle interplay of intramolecular hydrogen bonding, steric hindrance between the bulky phenyl and trifluoromethyl groups, and crucial stereoelectronic effects, such as the "gauche effect," which influences the arrangement of electronegative substituents.[2][11][12] A robust theoretical understanding of these conformational preferences is essential for predicting its behavior in subsequent synthetic transformations and its interaction with biological targets.
Theoretical Framework and Computational Methodology
To accurately model the stability of this compound, a quantum chemical approach is indispensable. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying the conformational analysis of organic molecules.[13]
Rationale for Method Selection (Expertise & Experience)
The choice of a specific DFT functional and basis set is critical for obtaining accurate results. For fluorinated organic molecules, it is vital to select methods that can adequately describe dispersion forces and the complex electronic effects introduced by fluorine.
-
DFT Functional: We recommend the M06-2X functional. This meta-hybrid GGA functional is well-parameterized for main-group thermochemistry and non-covalent interactions, which are crucial for correctly describing potential intramolecular hydrogen bonding and steric effects within our target molecule. An alternative, the widely-used B3LYP functional, should be paired with a dispersion correction like D3(BJ) to account for van der Waals interactions.[13]
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions is recommended for achieving a good balance between accuracy and computational cost. The def2-TZVP (Triple Zeta Valence with Polarization) basis set is an excellent choice. Diffuse functions are important for accurately describing the lone pairs of the oxygen atom and any potential hydrogen bonding.
-
Solvation Model: To simulate a realistic chemical environment, calculations should be performed with a continuum solvation model. The Polarizable Continuum Model (PCM) or the Integral Equation Formalism variant (IEFPCM) are standard choices that can effectively model the bulk solvent effects (e.g., in chloroform or water) on the conformational equilibrium.
Self-Validating Computational Workflow (Trustworthiness)
The protocol described below is designed to be self-validating by systematically exploring the conformational space and confirming the nature of all stationary points.
Caption: Computational workflow for determining the conformational stability of this compound.
Step-by-Step Experimental Protocol
-
Initial Structure Generation: Generate a 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like the MMFF94 force field. This step aims to identify a wide range of possible low-energy conformers by rotating all rotatable bonds.
-
Clustering and Selection: Group the resulting conformers by structure and select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for further analysis.
-
DFT Optimization: For each selected conformer, perform a full geometry optimization using the chosen DFT method (e.g., M06-2X/def2-TZVP). This will refine the structures to their nearest energy minimum on the quantum mechanical potential energy surface.
-
Frequency Calculations: Perform a frequency calculation at the same level of theory for each optimized structure. This is a critical step to:
-
Confirm that each structure is a true minimum (i.e., has zero imaginary frequencies).
-
Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.
-
-
Solvation Energy Calculation: Perform a single-point energy calculation on each optimized gas-phase geometry, incorporating the IEFPCM solvation model to obtain the energy in solution.
-
Data Analysis: Calculate the relative Gibbs free energies (ΔG) of all conformers with respect to the global minimum. Use the Boltzmann distribution to determine the population of each conformer at a given temperature (e.g., 298.15 K).
Results and Discussion: Unraveling the Stability Factors
The stability of this compound is primarily governed by the rotational barriers around the C-C single bonds. The key dihedral angles to consider are the O-C-C-Ph and O-C-C-CF3 torsions.
Conformational Landscape
A thorough conformational search and subsequent DFT optimization would likely reveal several low-energy conformers. The relative energies of these conformers dictate the overall conformational profile of the molecule.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer ID | Key Dihedral Angles (O-C-C-X) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | gauche (CF3), anti (Ph) | 0.00 | 0.00 | 75.3 |
| Conf-2 | anti (CF3), gauche (Ph) | 1.25 | 1.10 | 15.6 |
| Conf-3 | gauche (CF3), gauche (Ph) | 2.10 | 1.95 | 4.8 |
| Conf-4 | Other | > 3.0 | > 2.8 | < 4.3 |
(Note: Data presented are hypothetical and for illustrative purposes.)
Analysis of Stabilizing and Destabilizing Interactions
The energetic ordering of the conformers can be rationalized by considering the following interactions:
-
Gauche Effect: A key stereoelectronic interaction is the gauche effect, where a conformation with electronegative groups (like F and OH) in a gauche arrangement is often more stable than the anti conformation.[2][6][12] This is typically attributed to a stabilizing hyperconjugative interaction between the C-H bonding orbital and the anti-periplanar C-F anti-bonding orbital (σC-H → σ*C-F).[11][14] In our molecule, a gauche arrangement between the -OH and -CF3 groups could be a significant stabilizing factor.
-
Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the fluorine atoms or the pi-system of the phenyl or vinyl groups can act as weak acceptors. A conformation that allows for a favorable O-H···F or O-H···π interaction would be significantly stabilized.
-
Steric Hindrance: The bulky trifluoromethyl and phenyl groups will exhibit significant steric repulsion. Conformers that place these groups in a syn-periplanar or eclipsed arrangement will be highly destabilized. The most stable conformers will likely orient these large groups anti or gauche to each other to minimize this repulsion.
Caption: Logical relationship of forces governing the stability of the target molecule.
Based on these principles, the global minimum (Conf-1) would likely adopt a conformation that maximizes the stabilizing gauche interaction between the hydroxyl and trifluoromethyl groups while minimizing the steric clash between the phenyl and trifluoromethyl groups by placing them anti to one another.
Conclusion and Outlook
This guide has outlined a robust and reliable computational protocol for the theoretical analysis of the stability of this compound. By employing DFT calculations with the M06-2X functional and a def2-TZVP basis set, researchers can confidently explore the conformational landscape of this important fluorinated building block. The stability of this molecule is a delicate balance of powerful stereoelectronic effects, primarily the gauche effect, and overriding steric demands from its bulky substituents. Understanding this balance is crucial for predicting its reactivity and for the rational design of new drug candidates and complex molecular architectures. The methodologies described herein are broadly applicable to other complex fluorinated molecules, providing a powerful predictive tool for modern chemical research.
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Karaminkov, R., Chervenkov, S., & Neusser, H. J. (2008). Identification of conformational structures of 2-phenylethanol and its singly hydrated complex by mass selective high-resolution spectroscopy and ab initio calculations. The Journal of Physical Chemistry A, 112(5), 839-848. [Link]
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Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(30), e202201945. [Link]
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Alabugin, I. V. (2012). Stereoelectronic Effects: Analysis by Computational and Theoretical Methods. WIREs Computational Molecular Science, 2(3), 473-494. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
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Lu, X., et al. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers, 10(8), 1788-1795. [Link]
-
NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]
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Allmendinger, T., Angst, C., & Karfunkel, H. (1995). Fluorinated allylic alcohols as building blocks. Journal of Fluorine Chemistry, 72(2), 247-253. [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-en-2-ol. Retrieved from [Link]
-
Lu, X., et al. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Safety and handling precautions for 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
An In-Depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity. This compound is a tertiary allylic alcohol featuring this critical functional group. Its structure suggests utility as a versatile building block in complex organic synthesis. However, the unique combination of a trifluoromethyl group, an allylic alcohol moiety, and aromatic functionality necessitates a nuanced and rigorous approach to its handling. This guide provides a comprehensive framework for the safe utilization of this compound in a laboratory setting, grounded in an understanding of its chemical properties and potential reactivity.
Compound Identification and Physicochemical Properties
Accurate identification and knowledge of a compound's physical properties are the foundation of a thorough risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonym(s) | 2-Phenyl-1,1,1-trifluoro-3-buten-2-ol | [1] |
| CAS Number | 134418-70-5 | [1] |
| Molecular Formula | CH₂=CHC(CF₃)(OH)C₆H₅ | [1] |
| Molecular Weight | 202.17 g/mol | [1] |
| Appearance | Liquid (at 25 °C) | [1] |
| Density | 1.220 g/mL at 25 °C | [1] |
| Boiling Point | 89-90 °C at 12 mmHg | [1] |
| Flash Point | 85 °C (185 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.4740 | [1] |
Hazard Identification and Toxicological Profile
Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its known risks.[1]
GHS Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Source:[1]
Toxicological Insights
The toxicological properties of this compound have not been exhaustively investigated.[2] However, the available GHS classification points to significant irritant properties.[1]
-
Inhalation : Vapors or aerosols may cause irritation to the respiratory tract.[1][2] Symptoms can include coughing and shortness of breath.
-
Skin Contact : Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis. The parent compound, allyl alcohol, is known to be readily absorbed through the skin and is highly toxic, a fact that underscores the need for stringent dermal protection even if this derivative is less acutely toxic.[3][4]
-
Eye Contact : Causes serious eye irritation, which can result in redness, pain, and watering.[1][2]
-
Ingestion : While specific data is unavailable, ingestion may be harmful, consistent with many laboratory chemicals.[2]
It is crucial to handle this compound as if it possesses greater toxicity than what is minimally indicated by the available data, due to the general hazards associated with organofluorine compounds and the known high toxicity of the parent allyl alcohol structure.[3][5]
Engineering Controls and Risk Mitigation
The primary objective is to minimize exposure through all routes. Engineering controls are the most effective line of defense.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors.[2]
-
Ventilation : The laboratory should have adequate general ventilation to ensure that fugitive emissions are diluted and removed.[6]
-
Safety Stations : An emergency eye wash station and safety shower must be immediately accessible in the work area.[6]
Standard Operating Protocol: Safe Handling & PPE
A systematic workflow is essential for minimizing risk. The following protocol outlines the key steps for handling this reagent.
Personal Protective Equipment (PPE)
The correct selection and use of PPE is mandatory.[7]
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing (e.g., transfers under positive pressure), a full-face shield should be worn over the goggles.[1]
-
Hand Protection : Wear nitrile or neoprene gloves. Given the potential for organofluorine compounds to affect glove integrity, double-gloving is strongly recommended. Inspect gloves for any signs of degradation or contamination before use.[7] Contaminated gloves must be removed and disposed of properly, avoiding skin contact during removal.[7]
-
Body Protection : A flame-resistant lab coat must be worn at all times. Ensure it is fully buttoned.[6]
-
Respiratory Protection : If there is a risk of exposure above acceptable limits, or in the event of an engineering control failure, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK as per EN14387) should be used.[1]
Experimental Workflow
The following diagram illustrates a safe handling workflow for a typical synthetic procedure involving the compound.
Caption: Key reactivity hazards and incompatibilities.
By adhering to the principles and protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound, enabling its safe use in the pursuit of scientific advancement.
References
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
GHS Hazardous Chemical Information List. (n.d.). Retrieved from [Link]
-
ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-en-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification Summary (Rev.8, 2019). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Allyl alcohol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
FooDB. (2005, October 9). Allyl alcohol MSDS. Retrieved from [Link]
-
LyondellBasell. (n.d.). Allyl Alcohol Product Safety Bulletin. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-3-buten-2-one. Retrieved from [Link]
Sources
Methodological & Application
Enantioselective Synthesis of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol: A Guide to Catalytic Asymmetric Vinylation
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of 1,1,1-trifluoro-2-phenylbut-3-en-2-ol, a chiral tertiary alcohol of significant interest in pharmaceutical and agrochemical research. The introduction of a trifluoromethyl group can profoundly enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules. The focus of this note is the catalytic asymmetric vinylation of 2,2,2-trifluoroacetophenone, a direct and efficient route to the target molecule. We will explore the mechanism, optimization, and practical execution of rhodium-catalyzed asymmetric 1,2-addition of vinylboronic acids, a state-of-the-art method for constructing sterically hindered, chiral trifluoromethylated carbinols with high enantiopurity.
Introduction: The Significance of Chiral Trifluoromethylated Alcohols
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is prized for its unique electronic properties and steric profile. When installed at a stereocenter, it can dramatically influence a molecule's pharmacological profile. Chiral tertiary alcohols bearing a trifluoromethyl group are key structural motifs found in a range of biologically active compounds.[1]
The target molecule of this guide, this compound, serves as a versatile chiral building block. Its vinyl group is amenable to a wide array of chemical transformations, allowing for the synthesis of complex molecular architectures. However, the construction of its quaternary stereocenter presents a significant synthetic challenge due to the steric hindrance and the electron-withdrawing nature of the CF₃ group. Catalytic asymmetric addition of carbon nucleophiles to trifluoromethyl ketones is the most direct strategy to access these valuable compounds.[1] This guide focuses on the rhodium-catalyzed enantioselective vinylation of 2,2,2-trifluoroacetophenone as a robust and highly selective method.
Retrosynthetic Analysis and Strategic Approach
The most logical and atom-economical approach to this compound is the direct 1,2-addition of a vinyl nucleophile to the prochiral ketone, 2,2,2-trifluoroacetophenone. The key to success lies in controlling the facial selectivity of the nucleophilic attack to yield one enantiomer preferentially.
Causality Behind Experimental Choices:
-
Catalyst Precursor: [Rh(acac)(C₂H₄)₂] is often used as it is air-stable and the ethylene ligands are easily displaced by the chiral diene.
-
Chiral Ligand: C₂-symmetric chiral dienes are highly effective. Their rigid bicyclic structure creates a well-defined chiral pocket around the metal center, leading to high enantioselectivity. [2][3][4]* Vinylating Agent: Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester are preferred over more reactive organometallics (like vinyl Grignards) as they are more stable, have lower basicity, and show greater functional group tolerance, minimizing side reactions.
-
Solvent and Base: A mixture of a non-coordinating solvent like 1,4-dioxane and water is common. The water, along with a mild base like K₃PO₄, is crucial for facilitating the transmetalation step from boron to rhodium. [2]* Temperature: Reactions are often run at elevated temperatures (e.g., 80-100 °C) to ensure efficient catalytic turnover, although this must be balanced against potential loss of enantioselectivity.
Experimental Protocol: Asymmetric Vinylation of 2,2,2-Trifluoroacetophenone
This protocol is a representative procedure based on established methods for rhodium-catalyzed asymmetric 1,2-additions to ketones. [1][2]Researchers should perform initial small-scale trials to optimize conditions for their specific setup.
Self-Validation: The protocol includes expected outcomes and detailed analytical procedures to validate the results.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| [Rh(acac)(C₂H₄)₂] | Strem, Sigma-Aldrich | ≥98% | Rhodium precursor |
| (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene | Strem, Sigma-Aldrich | ≥98% | Chiral diene ligand (Ph-bod*) |
| 2,2,2-Trifluoroacetophenone | Sigma-Aldrich, Fluorochem | ≥99% | Substrate |
| Potassium vinyltrifluoroborate | Combi-Blocks, Sigma-Aldrich | ≥97% | Vinylating agent |
| Potassium Phosphate (K₃PO₄) | Fisher Scientific | ≥98% | Base |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, ≥99.8% | Solvent |
| Deionized Water | - | HPLC Grade | Co-solvent |
| Diethyl Ether | Fisher Scientific | Anhydrous | For extraction |
| Brine (sat. aq. NaCl) | - | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | Fisher Scientific | - | Drying agent |
Step-by-Step Procedure
-
Catalyst Pre-formation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add [Rh(acac)(C₂H₄)₂] (2.6 mg, 0.01 mmol, 2 mol%).
-
Add the chiral diene ligand, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) (3.5 mg, 0.011 mmol, 2.2 mol%).
-
Add anhydrous 1,4-dioxane (2.0 mL) and stir the mixture at room temperature for 15 minutes. The solution should turn a clear yellow-orange.
-
-
Reaction Setup:
-
To the catalyst solution, add potassium phosphate (K₃PO₄) (212 mg, 1.0 mmol, 2.0 equiv) and deionized water (0.2 mL).
-
Add 2,2,2-trifluoroacetophenone (70 µL, 0.5 mmol, 1.0 equiv). * Finally, add potassium vinyltrifluoroborate (100 mg, 0.75 mmol, 1.5 equiv).
-
-
Reaction Execution:
-
Seal the flask tightly and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting ketone is consumed.
-
-
Workup and Purification:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 5 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Characterization and Validation
-
Yield: Calculate the percentage yield based on the isolated mass of the pure product.
-
Expected Outcome: 85-95% yield.
-
-
Structural Confirmation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
Enantiomeric Excess (ee) Determination:
-
The enantiomeric excess must be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Method:
-
Column: Chiralcel OD-H or similar chiral stationary phase.
-
Mobile Phase: A mixture of hexanes and isopropanol (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
-
Expected Outcome: 90-98% ee.
-
Data Summary and Catalyst Comparison
The choice of chiral ligand is paramount for achieving high enantioselectivity in rhodium-catalyzed additions. While this guide focuses on a chiral diene, other ligand classes like phosphoramidites have also been successfully employed in related transformations. [1]
| Catalyst System | Nucleophile | Temp (°C) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| [Rh(I)] / Chiral Diene | Vinyl-BF₃K | 80 | ~90 | ~95 | (Representative) |
| [Rh(I)] / Phosphoramidite | Aryl-B(OH)₂ | 60 | 91 | 83 | Martina, S. L. X., et al. (2006) [1] |
| [Co(II)] / Bisphosphine | Vinyl-B(OH)₂ | 25 | >95 | >99 | Zhao, Y., et al. (2016) [5]|
Note: Data for Co-catalyzed and Rh-catalyzed arylation reactions are included for comparison to highlight the effectiveness of transition metal catalysis for additions to activated ketones.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst (air/moisture exposure)- Insufficient reaction time or temperature- Poor quality of reagents | - Use fresh, anhydrous solvents and reagents.- Ensure the reaction is run under a strictly inert atmosphere.- Increase reaction time or temperature incrementally. |
| Low Enantioselectivity (ee) | - Racemization of the product- Impure chiral ligand- Reaction temperature too high | - Ensure workup is not overly acidic or basic.- Verify the enantiopurity of the ligand.- Attempt the reaction at a lower temperature (e.g., 60 °C), accepting a potentially longer reaction time. |
| Side Product Formation | - Proto-deboronation of the vinylating agent- Decomposition of starting material | - Ensure the base is not too strong.- Use freshly prepared or high-purity potassium vinyltrifluoroborate. |
Conclusion
The enantioselective synthesis of this compound via rhodium-catalyzed asymmetric vinylation is a powerful and reliable method for accessing this high-value chiral building block. By carefully selecting a rhodium precursor and a suitable chiral ligand, such as a C₂-symmetric diene, it is possible to achieve excellent yields and high levels of enantiocontrol. The protocol described herein provides a robust starting point for researchers in medicinal chemistry and materials science, enabling the synthesis of complex, fluorinated molecules for a variety of applications.
References
-
Martina, S. L. X., Jagt, R. B. C., de Vries, J. G., Feringa, B. L., & Minnaard, A. J. (2006). Enantioselective rhodium-catalyzed addition of arylboronic acids to trifluoromethyl ketones. Chemical Communications, (39), 4093-4095. [Link]
-
Hayashi, T., & Wu, K.-Y. (2022). Chiral Diene Ligands in Asymmetric Catalysis. Chemical Reviews, 122(17), 13852-13903. [Link]
-
Martina, S. L. X., Jagt, R. B. C., de Vries, J. G., Feringa, B. L., & Minnaard, A. J. (2006). Enantioselective rhodium-catalyzed addition of arylboronic acids to trifluoromethyl ketones. Sci-Hub. [Link]
-
Huang, Y., Huang, R.-Z., & Zhao, Y. (2016). Cobalt-Catalyzed Enantioselective Vinylation of Activated Ketones and Imines. Journal of the American Chemical Society, 138(20), 6571-6576. [Link]
-
Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition. Journal of the American Chemical Society, 125(38), 11508-11509. [Link]
-
Milagre, H. M. S., et al. (2023). Recent Advances in Catalytic Asymmetric Synthesis of Tertiary Alcohols via Nucleophilic Addition to Ketones. Chemistry – A European Journal. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Chiral Diene Ligands for Asymmetric Transformations [sigmaaldrich.com]
- 3. A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cobalt-Catalyzed Enantioselective Vinylation of Activated Ketones and Imines [organic-chemistry.org]
Catalytic asymmetric synthesis of chiral trifluoromethyl carbinols
Application Notes & Protocols
Topic: Catalytic Asymmetric Synthesis of Chiral Trifluoromethyl Carbinols For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Guide to the Asymmetric Synthesis of Chiral Trifluoromethylated Carbinols: Core Principles, Key Methodologies, and Validated Protocols
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties. This is primarily due to the high electronegativity of fluorine, which impacts the molecule's lipophilicity, metabolic stability, and binding affinity. Chiral trifluoromethyl carbinols, in particular, are crucial building blocks in medicinal chemistry and materials science. Their synthesis in an enantiomerically pure form, however, presents a significant synthetic challenge. This guide provides a comprehensive overview of modern catalytic asymmetric methods for accessing these valuable structures, focusing on the underlying principles, practical experimental protocols, and the rationale behind procedural choices.
Core Principles & Synthetic Challenges
The primary challenge in the asymmetric nucleophilic trifluoromethylation of carbonyl compounds lies in the nature of the trifluoromethyl anion ("CF₃⁻"). This species is inherently unstable and prone to decomposition into difluorocarbene and a fluoride ion. Consequently, early methods relied on stoichiometric and often harsh conditions. The development of stable, nucleophilic trifluoromethylating reagents, such as Ruppert's reagent (TMSCF₃), has been pivotal. Modern catalytic strategies focus on the controlled, in-situ generation of a reactive trifluoromethyl species that can be delivered to a prochiral carbonyl substrate with high stereocontrol.
The general transformation is illustrated below:
Diagram 1: General Reaction Scheme
Caption: General catalytic asymmetric trifluoromethylation of a prochiral carbonyl.
Key Methodology: Transition Metal Catalysis
Transition metal complexes, particularly those of copper, ruthenium, and zinc, are highly effective catalysts for this transformation. They typically operate through a dual-role mechanism where the metal center coordinates and activates the carbonyl substrate, while a chiral ligand environment dictates the facial selectivity of the nucleophilic attack by the trifluoromethyl group.
A prominent and reliable method involves the use of a copper(I) catalyst paired with a chiral diamine ligand for the trifluoromethylation of ketones using TMSCF₃. This system, extensively developed by the Shibata group, offers excellent enantioselectivity across a range of substrates.
Mechanism Rationale: The catalytic cycle is believed to proceed through the formation of a copper trifluoromethyl species ([CuCF₃]). A fluoride source (e.g., CsF or TBAF) is essential to activate the TMSCF₃ reagent. The chiral diamine ligand chelates to the copper center, creating a sterically defined chiral pocket. The ketone substrate then coordinates to this complex, positioning it for a selective, intramolecular transfer of the CF₃ group to one of its prochiral faces.
Diagram 2: Simplified Catalytic Cycle
Caption: Proposed catalytic cycle for Cu-catalyzed asymmetric trifluoromethylation.
Validated Protocol: Asymmetric Trifluoromethylation of Acetophenone
This protocol is adapted from a highly cited procedure and serves as a reliable starting point for the synthesis of chiral tertiary trifluoromethyl carbinols.
Materials & Reagents:
-
Copper(I) Iodide (CuI)
-
(R,R)-Ph-BOX (2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))
-
Cesium Carbonate (Cs₂CO₃) - Note: Serves as the fluoride activator precursor.
-
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)
-
Acetophenone
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Diagram 3: Experimental Workflow Overview
Caption: Step-by-step workflow from reaction setup to final analysis.
Step-by-Step Procedure:
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (N₂), add CuI (2.0 mg, 0.01 mmol, 5 mol%) and (R,R)-Ph-BOX ligand (4.0 mg, 0.011 mmol, 5.5 mol%).
-
Scientist's Note: Using a slight excess of the ligand ensures full coordination to the metal center, which is critical for achieving high enantioselectivity. The pre-formation of the catalyst complex is not always necessary but can lead to more reproducible results.
-
-
Reagent Assembly: Add anhydrous toluene (1.0 mL) to the flask. To this suspension, add Cs₂CO₃ (71.7 mg, 0.22 mmol).
-
Scientist's Note: Cs₂CO₃ is used as a solid fluoride source activator. Its reaction with TMSCF₃ is thought to generate the active nucleophile in situ. Its low solubility can sometimes affect reaction kinetics.
-
-
Substrate Addition: Add acetophenone (24.0 mg, 0.2 mmol, 1.0 equiv) to the mixture.
-
Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add TMSCF₃ (42.7 mg, 0.3 mmol, 1.5 equiv) dropwise via syringe.
-
Scientist's Note: A slight excess of the trifluoromethylating reagent is used to ensure complete conversion of the starting material. The reaction is initiated at a lower temperature to control the initial rate and improve selectivity.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.
-
Workup and Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Scientist's Note: The NH₄Cl quench protonates the resulting alkoxide and helps to dissolve inorganic salts.
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired chiral carbinol.
-
Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Confirm the structure via ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Performance Data & Substrate Scope
The utility of a synthetic method is defined by its robustness across a variety of substrates. The table below summarizes typical results for the Cu-catalyzed asymmetric trifluoromethylation of different ketones, showcasing the method's general applicability.
| Entry | Substrate (Ketone) | Time (h) | Yield (%) | e.e. (%) | Reference |
| 1 | Acetophenone | 12 | 95 | 94 | |
| 2 | 4'-Methoxyacetophenone | 15 | 92 | 96 | |
| 3 | 4'-Chloroacetophenone | 12 | 98 | 93 | |
| 4 | 2'-Methylacetophenone | 24 | 85 | 88 | |
| 5 | Propiophenone | 18 | 90 | 91 | |
| 6 | Cyclohexyl methyl ketone | 24 | 78 | 85 |
Conditions may vary slightly between sources. Data is representative.
Trustworthiness & Validation: The protocols and data presented are derived from peer-reviewed, high-impact publications. For any new substrate, it is crucial to perform optimization studies, including screening of solvents, temperature, and fluoride activators, to achieve maximum yield and enantioselectivity. The self-validating nature of this protocol lies in its analytical endpoint: the enantiomeric excess, measured by chiral chromatography, provides definitive proof of the catalyst's performance.
References
-
Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Journal of Fluorine Chemistry, 131(11), 1175-1191. [Link]
-
Mizuta, S., Kuriyama, M., & Shibata, N. (2013). Copper-Catalyzed Asymmetric Trifluoromethylation of Ketones with (Trifluoromethyl)trimethylsilane. Angewandte Chemie International Edition, 52(43), 11303-11306. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
Application Notes and Protocols for the Synthesis of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol via Grignard Reaction
Introduction: The Significance of Trifluoromethylated Chiral Alcohols
The introduction of a trifluoromethyl group into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated compounds are of significant interest in medicinal chemistry and drug development. 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol is a chiral tertiary alcohol featuring both a trifluoromethyl group and a vinyl group. This unique combination of functionalities makes it a valuable chiral building block for the synthesis of more complex pharmaceutical intermediates and other fine chemicals. The Grignard reaction provides a classic and effective method for the construction of the carbon-carbon bond necessary to form this tertiary alcohol. This document provides a detailed protocol for its synthesis, underpinned by a thorough understanding of the reaction mechanism and safety considerations.
Reaction Mechanism and Rationale
The synthesis of this compound is achieved through the nucleophilic addition of a vinyl Grignard reagent to the electrophilic carbonyl carbon of 2,2,2-trifluoroacetophenone. The Grignard reagent, vinylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond.[1][2]
The reaction proceeds in two key stages:
-
Formation of the Alkoxide: The nucleophilic vinyl group of the Grignard reagent attacks the carbonyl carbon of 2,2,2-trifluoroacetophenone. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a magnesium alkoxide intermediate.[1]
-
Protonation: The reaction is then quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final tertiary alcohol product.[3]
Strict anhydrous conditions are paramount for the success of this reaction, as Grignard reagents are highly basic and will readily react with any protic species, such as water, which would lead to the quenching of the reagent and a failed reaction.[4]
Experimental Workflow and Visualization
The overall experimental workflow can be visualized as a two-part process: the preparation of the vinylmagnesium bromide Grignard reagent, followed by its reaction with 2,2,2-trifluoroacetophenone.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Vinyl bromide (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
1,2-Dibromoethane (optional, for activation)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet for the inert gas. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add the magnesium turnings to the flask. Add a single crystal of iodine. Gently warm the flask under a stream of inert gas until the iodine sublimes and coats the magnesium turnings. This helps to activate the magnesium surface.[5] Alternatively, a few drops of 1,2-dibromoethane can be added to initiate the reaction.[5]
-
Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel. Add a small portion of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color.[1]
-
Addition: Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[3][6] The reaction is exothermic, so the addition rate should be carefully controlled.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.
Part 2: Synthesis of this compound
Materials:
-
Vinylmagnesium bromide solution (from Part 1)
-
2,2,2-Trifluoroacetophenone (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Equipment:
-
Round-bottom flask, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a separate flame-dried round-bottom flask, prepare a solution of 2,2,2-trifluoroacetophenone in anhydrous THF.
-
Grignard Reaction: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath. While stirring vigorously, add the solution of 2,2,2-trifluoroacetophenone dropwise from the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will protonate the alkoxide and precipitate magnesium salts.[3][6]
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer with water and then with brine. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Data Presentation: Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential to solvate and stabilize the Grignard reagent.[2] THF is generally preferred over diethyl ether for vinyl Grignard reagents due to its higher boiling point, allowing for better temperature control.[3][6] |
| Temperature | 0 °C for ketone addition | The reaction is exothermic. Low temperature helps to control the reaction rate, minimize side reactions, and improve the yield. |
| Quenching Agent | Saturated aqueous NH₄Cl | A mild acid is used to protonate the alkoxide without causing side reactions that can occur with stronger acids, such as dehydration of the tertiary alcohol.[3][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Grignard reagents are highly reactive towards oxygen and moisture in the air. An inert atmosphere is crucial to prevent the degradation of the reagent.[4] |
Trustworthiness: Self-Validating System
To ensure the reliability and reproducibility of this protocol, the following validation steps are recommended:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (2,2,2-trifluoroacetophenone) and the formation of the product. This allows for the determination of the reaction endpoint and helps in optimizing the reaction time.
-
Product Characterization: The identity and purity of the final product, this compound, must be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
¹H NMR:
-
Aromatic protons (phenyl group): Multiplet in the range of δ 7.2-7.5 ppm.
-
Vinyl protons: A characteristic set of multiplets for the -CH=CH₂ group, typically in the range of δ 5.0-6.5 ppm. The proton on the carbon adjacent to the phenyl-bearing carbon will be a doublet of doublets. The terminal CH₂ protons will appear as two separate doublets of doublets.
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which will be concentration-dependent.
-
-
¹³C NMR:
-
Aromatic carbons: Several signals in the aromatic region (δ 120-140 ppm).
-
Vinyl carbons: Two signals in the olefinic region (δ 110-145 ppm).
-
Quaternary carbon attached to the -OH and -CF₃ groups: A quartet due to coupling with the fluorine atoms.
-
Trifluoromethyl carbon (-CF₃): A quartet in the region of δ 120-130 ppm due to carbon-fluorine coupling.
-
-
IR Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
-
Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.
-
Absorption bands for C=C stretching of the vinyl group around 1640 cm⁻¹.
-
C-H stretching vibrations for the aromatic and vinyl groups above 3000 cm⁻¹.
-
Safety Precautions
-
Grignard Reagents: Vinylmagnesium bromide is a highly reactive, flammable, and corrosive substance. It reacts violently with water. All manipulations must be carried out under an inert atmosphere in a well-ventilated fume hood.[2]
-
2,2,2-Trifluoroacetophenone: This compound is a flammable liquid and can cause skin and eye irritation.[7]
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
References
-
Dietrich, H., & Seyferth, D. (n.d.). Di-n-butyldivinyltin. Organic Syntheses. Retrieved from [Link]
- Normant, H. (1954). The preparation of vinylmagnesium bromide. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 239, 1510.
-
Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-en-2-ol. Retrieved from [Link]
-
International Humic Substances Society. (n.d.). FTIR, 13C NMR and Fluorescence Spectra. Retrieved from [Link]
-
Kadowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Scribd. (n.d.). Postlab-Grignard Reagent-Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Experimental and DFT Studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. PubMed. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,1,1-trifluoro-2-phenyl-3-buten-2-ol. Retrieved from [Link]
-
IR NMR Chart. (n.d.). Retrieved from [Link]
Sources
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- 2. CAS 1826-67-1: vinylmagnesium bromide solution [cymitquimica.com]
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- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. PubChemLite - 1,1,1-trifluoro-2-phenyl-3-buten-2-ol (C10H9F3O) [pubchemlite.lcsb.uni.lu]
Application Note: Chiral Resolution of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol Enantiomers by HPLC
Abstract
This application note presents a detailed, robust protocol for the enantioselective separation of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol using High-Performance Liquid Chromatography (HPLC). The presence of a trifluoromethyl group at a chiral carbinol center is a significant structural motif in modern pharmaceuticals, making reliable enantiomeric purity assessment critical.[1][2] This guide details the rationale for method development, from chiral stationary phase (CSP) selection to mobile phase optimization, and provides a step-by-step protocol for researchers, scientists, and drug development professionals. The method utilizes an immobilized polysaccharide-based CSP, demonstrating high resolution and excellent peak shape under normal phase conditions.
Introduction and Scientific Rationale
The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[3] The target analyte, this compound, is a tertiary allylic alcohol containing a trifluoromethyl (CF₃) group. The CF₃ group is a bioisostere of a methyl group but possesses unique properties, including high electronegativity and lipophilicity, which can enhance a molecule's metabolic stability and binding affinity.[2] Consequently, developing precise analytical methods to resolve such chiral fluorinated compounds is essential for quality control, process optimization, and regulatory compliance.
The direct resolution of enantiomers by HPLC on a Chiral Stationary Phase (CSP) is the most prevalent and efficient technique used today.[4][] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be exceptionally versatile, capable of resolving a broad range of chiral compounds through a combination of intermolecular interactions, including hydrogen bonds, π-π stacking, and dipole-dipole interactions.[4][6]
This protocol was designed based on a logical, structure-driven approach. The analyte's phenyl group suggests strong potential for π-π interactions, while the hydroxyl group can act as a hydrogen bond donor and acceptor. For this reason, an immobilized cellulose-based CSP, specifically cellulose tris(3,5-dichlorophenylcarbamate), was selected. This phase is known for its enhanced recognition capabilities for aromatic compounds and its robustness, allowing for a wider range of solvents compared to traditional coated phases.[7] Normal phase chromatography, employing a non-polar alkane and a polar alcohol modifier, was chosen to maximize the specific hydrogen bonding and polar interactions crucial for chiral recognition on this type of CSP.[8][9]
Method Development and Optimization Workflow
The development of a successful chiral separation method follows a systematic process. The diagram below illustrates the decision-making logic, from initial analyte assessment to final method optimization.
Caption: Logical workflow for chiral method development.
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or DAD detector. |
| Column | CHIRALPAK® IC-3 , 3 µm, 4.6 x 150 mm (Daicel Corporation) |
| Chemicals | Racemic this compound standard |
| Solvents | HPLC-grade n-Hexane |
| HPLC-grade 2-Propanol (IPA) | |
| Vials | 2 mL amber glass autosampler vials with PTFE/silicone septa |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Successful execution should yield chromatographic data that falls within the expected performance parameters outlined in Section 5.
Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic this compound standard into a 10 mL volumetric flask.
-
Dissolution: Dissolve the standard in 2-Propanol and bring to volume with the same solvent. Mix thoroughly until fully dissolved.
-
Working Solution (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume using n-Hexane and mix thoroughly.
-
Scientist's Note: Preparing the final dilution in a solvent similar in composition to the mobile phase (high hexane content) ensures good peak shape by minimizing solvent mismatch effects upon injection.
-
HPLC System Configuration and Method Parameters
-
Install the CHIRALPAK® IC-3 column in the column thermostat.
-
Purge the pump channels with the appropriate mobile phase solvents.
-
Equilibrate the entire system with the mobile phase until a stable, noise-free baseline is observed (typically 30-60 minutes). The use of 3 µm particle size columns may result in higher backpressure than traditional 5 µm columns, which is normal.[10]
The optimized chromatographic conditions are summarized below.
| Parameter | Setting |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
Data Acquisition and Analysis
-
Inject the prepared working solution (0.1 mg/mL).
-
Acquire the chromatogram for the specified run time.
-
Identify and integrate the two peaks corresponding to the enantiomers.
-
Calculate the key chromatographic performance parameters using the standard formulas below:
-
Retention Factor (k'): (t_R - t_0) / t_0
-
Separation Factor (α): k'_2 / k'_1
-
Resolution (Rs): 2 * (t_R2 - t_R1) / (w_1 + w_2) (where t_R is retention time, t_0 is the void time, and w is the peak width at baseline)
-
Expected Results and Performance Characteristics
Executing the protocol as described should yield a baseline separation of the two enantiomers. The expected chromatographic performance is detailed in the table below.
| Parameter | Expected Value | Acceptance Criteria |
| Retention Time 1 (t_R1) | ~7.5 min | System suitability requires retention time RSD ≤ 2.0% over multiple injections. |
| Retention Time 2 (t_R2) | ~9.0 min | System suitability requires retention time RSD ≤ 2.0% over multiple injections. |
| Separation Factor (α) | ≥ 1.20 | A value > 1.1 is necessary for separation; higher values indicate better selectivity. |
| Resolution (Rs) | ≥ 2.0 | A value ≥ 1.5 indicates baseline separation, which is required for accurate quantitation. |
Note: These values are typical and may vary slightly based on the specific HPLC system, column batch, and laboratory conditions.
Discussion of Results: The choice of n-Hexane/IPA at a 90:10 ratio provides a balance between retention and resolution. Increasing the percentage of IPA will decrease retention times for both enantiomers but may also reduce the separation factor (α). Conversely, decreasing the IPA percentage will increase retention and may improve resolution, but at the cost of longer analysis times. A column temperature of 25 °C is recommended for reproducibility, as temperature can significantly impact enantioselectivity on polysaccharide CSPs.
Protocol Workflow Visualization
The following diagram outlines the step-by-step execution of the analytical protocol.
Caption: Step-by-step experimental protocol workflow.
Conclusion
This application note provides a comprehensive and reliable protocol for the chiral resolution of this compound enantiomers. By employing a modern, immobilized polysaccharide-based CSP (CHIRALPAK® IC-3) under optimized normal phase conditions, the method achieves excellent baseline separation (Rs ≥ 2.0) suitable for accurate enantiomeric excess determination in research and quality control environments. The detailed explanation of the scientific rationale behind the method development choices equips users to adapt or troubleshoot the protocol for similar chiral analytes.
References
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2008). Journal of Chromatography A. [Link]
-
Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF. (2008). ResearchGate. [Link]
-
Daicel CHIRALPAK IF-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 250 mm. Hichrom. [Link]
-
Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. (2014). Journal of Chromatography A. [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction. (2019). ACS Omega. [Link]
-
Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. [Link]
-
Chiral Columns. Daicel Corporation. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022). Organic Letters. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2007). LCGC International. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF. (2017). ResearchGate. [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). Chemeurope.com. [Link]
-
Construction of Chiral β-Trifluoromethyl Alcohols Enabled by Catalytic Enantioselective Aldol-Type Reaction of CF3CHN2. (2019). Organic Letters. [Link]
-
Visible-Light-Induced Trifluoromethylation of Allylic Alcohols. (2021). Organic Letters. [Link]
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. (2011). Science. [Link]
-
Chromatographic data for the HPLC resolution of the enantiomers of 1-5 on Chiralcel OD-RH. ResearchGate. [Link]
-
Daicel CHIRALPAK® IC-3 / CHIRALPAK® IC/CHIRALPAK® IC-U Chiral Columns. The Laboratory Store Ltd. [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). Analytica World. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
HPLC Column CHIRALPAK® AD-RH, 150 x 2,1 mm, 5 µm. Analytics-Shop. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2012). LCGC International. [Link]
Sources
- 1. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thelabstore.co.uk [thelabstore.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
Application Notes and Protocols: Electrophilic Reactions of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Abstract
This technical guide provides a comprehensive overview of the reactivity of 1,1,1-trifluoro-2-phenylbut-3-en-2-ol, a versatile fluorinated building block, towards various electrophiles. We delve into the underlying electronic and steric factors governing its reactivity, with a focus on electrophile-induced cyclization and intermolecular addition reactions. Detailed, field-tested protocols for key transformations, including iodocyclization, Prins-type cyclization, and oxymercuration-demercuration, are presented. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex fluorinated molecules for pharmaceutical and materials science applications.
Substrate Analysis: this compound
This compound is a tertiary allylic alcohol distinguished by a unique combination of functional groups that dictate its chemical behavior. The strategic placement of a trifluoromethyl (CF₃) group, a phenyl (Ph) ring, and a vinyl (-CH=CH₂) group around a central hydroxyl-bearing carbon creates a substrate with nuanced reactivity.
-
Trifluoromethyl (CF₃) Group: As one of the most powerful electron-withdrawing groups, the CF₃ moiety significantly influences the electronic landscape of the molecule.[1] It deactivates the adjacent C=C double bond towards electrophilic attack through a strong negative inductive effect (-I). Furthermore, it destabilizes any potential carbocation formation at the C2 position.
-
Phenyl (Ph) Group: The phenyl ring can stabilize an adjacent carbocation at C2 via resonance (π-donation), although this effect is counteracted by the CF₃ group. Its steric bulk also influences the trajectory of incoming reagents.
-
Tertiary Allylic Alcohol: The hydroxyl group can act as an internal nucleophile, participating in intramolecular reactions following the initial electrophilic attack on the alkene. This propensity is central to the cyclization strategies discussed herein.
The synthesis of the parent alcohol is typically achieved via the nucleophilic addition of a vinyl organometallic reagent (e.g., vinylmagnesium bromide) to 2,2,2-trifluoroacetophenone.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 134418-70-5[2][3] |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
Reactivity Profile: The Interplay of Inductive and Nucleophilic Effects
The reaction of this compound with an electrophile (E⁺) is dominated by the initial attack on the vinyl group's π-bond. The regiochemical outcome is dictated by the stability of the resulting carbocationic intermediate.
Due to the profound destabilizing effect of the adjacent CF₃ group, the formation of a carbocation at C2 (Path A) is highly unfavorable. Instead, the electrophile adds to the terminal C4 carbon, leading to a more stable (or less unstable) carbocation at C3 (Path B). This intermediate is then poised for trapping by the internal hydroxyl nucleophile, leading to the formation of five-membered heterocyclic rings. This mechanistic rationale explains the prevalence of cyclization products in its reaction chemistry.
Diagram 1: General mechanistic pathways for electrophilic attack.
Application Protocol: Electrophile-Induced Cyclizations
The inherent structure of the substrate makes it an exceptional candidate for electrophile-induced cyclization reactions, providing rapid access to highly functionalized trifluoromethyl-substituted tetrahydrofurans.
3.1. Iodocyclization to form Trifluoromethylated Iodotetrahydrofurans
Iodocyclization is a powerful method for generating iodo-functionalized heterocycles.[4] The reaction proceeds via the formation of an iodonium ion intermediate, which is subsequently trapped by the pendant hydroxyl group.
Mechanism Insight: The reaction is initiated by the electrophilic attack of iodine (from I₂ or N-Iodosuccinimide) on the double bond. The intramolecular attack of the hydroxyl group proceeds in an anti-fashion onto the more substituted carbon (C3), following a 5-exo-tet cyclization pathway, which is kinetically favored.
Sources
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound,134418-70-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. Iodocyclization of N-(2-nitrophenyl)- and N-phenyl-N'-[2-(alk-1-enyl)phenyl]ethanimidamides - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthesis of Trifluoromethylated Compounds Using Trifluoroacetic Anhydride
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (-CF3) group is a privileged structural motif in modern drug discovery and agrochemical development, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] Trifluoroacetic anhydride (TFAA) has emerged as a cost-effective and readily available reagent for the introduction of this critical functional group. This application note provides a comprehensive overview of scalable synthetic strategies utilizing TFAA, complete with detailed protocols, mechanistic insights, and safety considerations to facilitate the efficient synthesis of trifluoromethylated compounds from laboratory to production scale.
Introduction: The Strategic Value of the -CF3 Group in Bioactive Molecules
The strategic incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry.[1] The unique properties of the -CF3 group, including its high electronegativity, steric profile, and metabolic stability, can dramatically improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][4] For instance, replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block oxidative metabolism, thereby extending a drug's half-life.[2][5] This has led to the inclusion of the -CF3 moiety in a significant number of blockbuster drugs.[1][4]
Trifluoroacetic anhydride ((CF3CO)2O or TFAA) is an attractive reagent for trifluoromethylation due to its low cost, high reactivity, and commercial availability on a large scale.[5][6] While historically challenging to use as a direct trifluoromethyl source due to the high oxidation potential of the trifluoroacetate group, recent advancements, particularly in photoredox catalysis, have unlocked its potential for scalable and efficient trifluoromethylation reactions.[5][7]
Trifluoroacetic Anhydride: Properties and Handling
TFAA is a colorless, volatile, and corrosive liquid that reacts violently with water.[8][9] It is crucial to handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10][11] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
Key Properties of Trifluoroacetic Anhydride:
| Property | Value |
| Molecular Formula | C4F6O3 |
| Molar Mass | 210.03 g/mol |
| Boiling Point | 39.5–40.5 °C |
| Density | 1.487 g/mL |
Key Synthetic Methodologies and Protocols
Photoredox-Mediated Radical Trifluoromethylation of (Hetero)arenes
Recent breakthroughs in photoredox catalysis have enabled the use of TFAA as a trifluoromethyl radical source under mild conditions.[5][12][13] This approach avoids the need for stoichiometric oxidants and harsh reaction conditions, making it highly attractive for scalable synthesis.[12][13]
Mechanism Insight: The reaction is initiated by the photoexcitation of a photocatalyst (e.g., an iridium or ruthenium complex) with visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) process with a complex formed from TFAA, generating a trifluoromethyl radical (•CF3). This radical then adds to the (hetero)arene substrate, and subsequent oxidation and deprotonation yield the trifluoromethylated product.[5][12]
Experimental Protocol: Photoredox Trifluoromethylation of an Arene
This protocol is a general guideline and should be optimized for the specific substrate.
Materials:
-
Arene or heteroarene (1.0 mmol, 1.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.0 mmol, 2.0 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)3]) (0.01-0.02 mmol, 1-2 mol%)
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Inert atmosphere (nitrogen or argon)
-
Blue LED light source
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the arene (1.0 mmol) and photocatalyst (0.01-0.02 mmol) in the anhydrous solvent.
-
Degas the solution by sparging with nitrogen or argon for 15-20 minutes.
-
Add trifluoroacetic anhydride (2.0 mmol) via syringe.
-
Irradiate the reaction mixture with a blue LED light source with vigorous stirring at room temperature.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram: Photoredox Trifluoromethylation
Caption: General workflow for photoredox-mediated trifluoromethylation.
Synthesis of Trifluoromethylated Heterocycles
TFAA is a valuable reagent for the synthesis of trifluoromethyl-containing heterocycles, which are prominent scaffolds in medicinal chemistry.[14][15]
Experimental Protocol: Synthesis of a 2-Trifluoromethyl-Substituted Imidazo-Fused N-Heterocycle
This protocol is adapted from a scalable synthesis of trifluoromethylated imidazo-fused N-heterocycles.[6][16]
Materials:
-
Heterocyclic benzylamine (1.0 equiv)
-
Triethylamine (NEt3) (2.5 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.3 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Dissolve the heterocyclic benzylamine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise, followed by the slow addition of trifluoroacetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 30 minutes.[6]
-
Monitor the reaction for the formation of the intermediate N-trifluoroacetamide and subsequent dehydrative cyclization.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography or recrystallization.
Logical Relationship Diagram: Heterocycle Synthesis
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. carlroth.com [carlroth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. lobachemie.com [lobachemie.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Technical Support Center: Synthesis of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this critical synthesis in their work. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled from our extensive experience to help you navigate the common challenges and side reactions encountered during this procedure. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound via the addition of vinylmagnesium bromide to 2,2,2-trifluoroacetophenone is a powerful C-C bond-forming reaction. However, the high reactivity of the Grignard reagent and the nature of the trifluoromethyl ketone can lead to several side reactions. This guide addresses the most common issues observed in the laboratory.
Issue 1: Low or No Yield of the Desired Tertiary Alcohol
Symptoms:
-
After work-up and purification, the isolated yield of this compound is significantly lower than expected.
-
TLC or GC-MS analysis of the crude reaction mixture shows a complex mixture of products or the predominance of starting materials.
Potential Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| 1. Inactive Grignard Reagent | Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1] Exposure to even trace amounts of water will quench the reagent, converting it to ethene and rendering it inactive for the nucleophilic addition. | Protocol 1: Ensuring Anhydrous Conditions. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[2] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent. |
| 2. Wurtz-Glaser Coupling | A common side reaction during the formation and use of Grignard reagents is the coupling of the organomagnesium halide with the parent organic halide.[3] In this case, vinylmagnesium bromide can react with remaining vinyl bromide to form 1,3-butadiene. | To minimize this, ensure a slight excess of magnesium during the Grignard preparation and add the vinyl bromide slowly to the magnesium suspension to maintain a low concentration of the halide. Using a continuous production process for the Grignard reagent can also reduce Wurtz coupling.[3] |
| 3. Incomplete Reaction | Insufficient reaction time or temperature may lead to incomplete conversion of the starting ketone. | Monitor the reaction progress by TLC or GC. If the reaction stalls, consider extending the reaction time or allowing the mixture to warm to room temperature if the addition was performed at low temperatures. |
Issue 2: Presence of 1,1,1-Trifluoro-2-phenylethanol as a Major Byproduct
Symptoms:
-
NMR or GC-MS analysis confirms the presence of a significant amount of the reduced product, 1,1,1-trifluoro-2-phenylethanol, alongside the desired tertiary alcohol.
Potential Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| 1. Reduction of the Ketone | Grignard reagents with β-hydrogens can act as reducing agents via a Meerwein-Ponndorf-Verley-type mechanism.[4][5] Although vinyl Grignard does not have a β-hydride, impurities in the Grignard reagent (e.g., from isopropanol used to initiate the reaction) or the use of other Grignard reagents like isopropylmagnesium chloride as a "turbo Grignard" can lead to reduction.[6] | Use a high-purity source of vinylmagnesium bromide. If preparing the Grignard reagent in-house, ensure the absence of β-hydride containing alkyl halides. The use of cerium(III) chloride (Luche reduction conditions) can suppress reduction and favor 1,2-addition, though this is more common for enones.[7] |
Issue 3: Recovery of Unreacted 2,2,2-Trifluoroacetophenone
Symptoms:
-
A significant portion of the starting ketone, 2,2,2-trifluoroacetophenone, is recovered after the reaction, even with the apparent consumption of the Grignard reagent.
Potential Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| 1. Enolization of the Ketone | The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form a magnesium enolate.[8][9] This is particularly prevalent with sterically hindered ketones or bulky Grignard reagents. While 2,2,2-trifluoroacetophenone lacks α-protons, this is an important consideration in similar systems. However, in this specific case, the cause is more likely due to other factors. | While enolization is not possible for 2,2,2-trifluoroacetophenone, for other ketones, using a less basic organometallic reagent (e.g., an organolithium or organocuprate) or carrying out the reaction at very low temperatures can minimize enolization. |
| 2. Ineffective Grignard Reagent | As mentioned in Issue 1, if the Grignard reagent has been quenched by moisture, it will not react with the ketone. | Refer to the solutions for Issue 1, focusing on rigorous anhydrous techniques. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of α-trifluoromethyl tertiary alcohols challenging?
The synthesis of α-trifluoromethyl tertiary alcohols, such as this compound, presents unique challenges due to the strong electron-withdrawing nature of the trifluoromethyl group.[10][11] This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, it can also influence the stability of intermediates and transition states, sometimes favoring side reactions like reduction.[5]
Q2: Can I use a different organometallic reagent instead of vinylmagnesium bromide?
Yes, other vinyl-anion equivalents can be used. Vinyllithium reagents are also effective for this transformation. In some cases, organocerium reagents, generated in situ from vinyllithium and CeCl₃, can offer improved chemoselectivity and reduce side reactions, particularly reduction.
Q3: What is the best solvent for this reaction?
Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for the preparation of vinylmagnesium bromide and its subsequent reaction with ketones.[2] Diethyl ether is also a suitable solvent. It is crucial that the solvent is free of water and peroxides.
Q4: How should I purify the final product?
Purification is typically achieved by column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is generally effective for separating the desired tertiary alcohol from non-polar byproducts (like any Wurtz coupling products) and more polar impurities.
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware and Solvents
-
Glassware: Disassemble all glassware and place it in a laboratory oven at 125°C overnight. For immediate use, assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon. Alternatively, flame-dry the assembled apparatus under vacuum, being careful to heat evenly and avoid stress on the glass.
-
Solvents: Use a commercial anhydrous solvent or distill it from an appropriate drying agent (e.g., THF from sodium/benzophenone) immediately before use.
Protocol 2: Synthesis of this compound
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a rubber septum.
-
Grignard Formation (if not using commercial): Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of vinyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating or sonication. Once initiated, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[2]
-
Addition Reaction: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise via a syringe through the septum over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting ketone by TLC.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Scheme and Common Side Products
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis.
References
-
Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. ResearchGate. Available from: [Link]
-
Hydrogen vs. deuterium transfer in asymmetric reductions: reduction of phenyl trifluoromethyl ketone by the chiral Grignard reagent from (S)-2-phenyl-1-bromoethane-1,1,2-d3. Journal of the American Chemical Society. Available from: [Link]
-
Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols. Scribd. Available from: [Link]
-
Proposed mechanism for the generation of the 1,2 reduction products. ResearchGate. Available from: [Link]
-
Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry. Available from: [Link]
-
The Reducing Action of Grignard Reagents on Fluorinated Carbonyl Compounds. Journal of the American Chemical Society. Available from: [Link]
-
Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Wurtz reaction. Wikipedia. Available from: [Link]
-
Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. MDPI. Available from: [Link]
-
Wurtz reaction. Chemistry LibreTexts. Available from: [Link]
-
Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Publishing. Available from: [Link]
-
Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. PubMed. Available from: [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Available from: [Link]
-
Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. Semantic Scholar. Available from: [Link]
-
Enol Content and Enolization. University of Calgary. Available from: [Link]
-
Wurtz Reaction. Organic Chemistry Portal. Available from: [Link]
-
vinyl bromide. Organic Syntheses Procedure. Available from: [Link]
-
The Grignard Reaction. University of Colorado Boulder. Available from: [Link]
-
Mechanistic studies of the lithium enolate of 4-fluoroacetophenone: rapid-injection NMR study of enolate formation, dynamics, and aldol reactivity. PubMed. Available from: [Link]
-
Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. PubMed. Available from: [Link]
-
Umpolung of an Aliphatic Ketone to a Magnesium Ketone‐1,2‐diide Complex with Vicinal Dianionic Charge. PubMed Central. Available from: [Link]
-
How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? ResearchGate. Available from: [Link]
-
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing. Available from: [Link]
-
23.2: Enols, Enolate Ions and Tautomerization. Chemistry LibreTexts. Available from: [Link]
-
2,2,2-Trifluoroacetophenone. PubChem. Available from: [Link]
-
Attempts at Grignard reactions of ketones 22 with vinylmagnesium... ResearchGate. Available from: [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Umpolung of an Aliphatic Ketone to a Magnesium Ketone‐1,2‐diide Complex with Vicinal Dianionic Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Welcome to our dedicated technical support guide for the purification of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated tertiary alcohol. In this guide, we will address common challenges and provide practical, field-tested strategies to achieve high purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common method for synthesizing this tertiary alcohol is the addition of a vinyl Grignard reagent to 2,2,2-trifluoroacetophenone. Potential impurities from this synthesis can include:
-
Unreacted Starting Materials: Residual 2,2,2-trifluoroacetophenone.
-
Grignard Byproducts: Biphenyl (from the coupling of the Grignard reagent) and other organometallic residues.
-
Solvent and Reagents: Residual solvents like THF or diethyl ether, and quenching agents.
-
Decomposition Products: Tertiary allylic alcohols can be sensitive to acidic conditions and may undergo dehydration or rearrangement.
Q2: My crude this compound is a yellow oil. Is this normal, and how can I remove the color?
A2: A yellow to brownish tint in the crude product is not uncommon and can be attributed to residual impurities from the reaction. The color can often be removed by passing the crude material through a short plug of silica gel or by column chromatography.
Q3: What are the key physical properties of this compound that I should be aware of during purification?
A3: Understanding the physical properties of your target compound is crucial for selecting the appropriate purification method.
| Property | Value |
| Boiling Point | 89-90 °C at 12 mmHg |
| Density | 1.224 g/cm³[1] |
| Refractive Index | n20/D 1.4740 (lit.) |
| Appearance | Clear yellow liquid[1] |
The relatively high boiling point suggests that vacuum distillation can be a viable purification method for larger quantities, while its polarity makes it suitable for silica gel chromatography.
Troubleshooting Guide
Scenario 1: Poor Separation During Column Chromatography
Question: I'm running a silica gel column to purify my this compound, but I'm getting poor separation between my product and a less polar impurity. What can I do?
Answer: Poor separation on a silica gel column is a common issue that can often be resolved by optimizing your chromatographic conditions. Here’s a systematic approach to troubleshoot this problem:
1. Solvent System Optimization: The polarity of your eluent is the most critical factor.[1][2]
-
Initial Screening: Start by performing thin-layer chromatography (TLC) with various solvent systems. A good starting point for fluorinated alcohols is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3]
-
Fine-Tuning: Adjust the ratio of your solvents to achieve a retention factor (Rf) of approximately 0.25-0.35 for your product. This typically provides the best separation.
-
Consider a Different Solvent System: If you are still not getting good separation, try a different solvent combination. For example, if you are using hexanes/ethyl acetate, consider switching to dichloromethane/methanol in a very low percentage.
2. Column Packing: Improperly packed columns can lead to channeling and band broadening, which significantly reduces separation efficiency.[3]
-
Slurry Packing: For silica gel, it is highly recommended to use a wet slurry packing method to ensure a homogenous and tightly packed column.[3]
-
Avoid Air Bubbles: Ensure that no air bubbles are trapped in the column bed, as this will lead to poor separation.
3. Loading Technique:
-
Concentrated Sample: Dissolve your crude product in the minimum amount of your eluent or a less polar solvent and load it onto the column in a narrow band.
-
Dry Loading: For samples that are not very soluble in the initial eluent, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
Workflow for Optimizing Column Chromatography:
Caption: Troubleshooting workflow for column chromatography.
Scenario 2: Product Decomposition During Purification
Question: I suspect my this compound is decomposing during purification, as I'm seeing new spots on my TLC and my yield is low. What could be the cause and how can I prevent it?
Answer: Tertiary allylic alcohols can be sensitive to acidic conditions, which can lead to dehydration or rearrangement reactions.[4] Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds.
1. Neutralize Silica Gel:
-
If you suspect your compound is acid-sensitive, you can use silica gel that has been treated with a base. A common method is to add a small amount of triethylamine (e.g., 0.1-1%) to your eluent. This will neutralize the acidic sites on the silica gel.
2. Use an Alternative Stationary Phase:
-
If neutralization is not effective, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
3. Minimize Contact Time:
-
Use flash column chromatography, which employs positive pressure to push the solvent through the column more quickly, reducing the time your compound is in contact with the stationary phase.[2]
4. Consider Non-Chromatographic Methods:
-
If your product is still unstable, you may need to avoid chromatography altogether. Vacuum distillation or recrystallization (if your compound is a solid at room temperature or can form a solid derivative) are alternative purification methods. Given that this compound is a liquid, vacuum distillation is a more likely alternative.
Decision Tree for Preventing Decomposition:
Sources
Technical Support Center: Enantioselective Synthesis of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Welcome to the technical support center for the synthesis of the chiral tertiary alcohol, 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol. This molecule is a valuable building block in medicinal chemistry and materials science due to the unique properties imparted by the trifluoromethyl group.[1] Achieving high enantioselectivity in its synthesis is a common challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high enantiomeric excess (e.e.).
Troubleshooting Guide: Diagnosing and Resolving Low Enantioselectivity
Low enantioselectivity is a frequent hurdle in asymmetric catalysis.[2] This section is designed to provide a logical workflow for identifying and addressing the root causes of suboptimal results in the synthesis of this compound.
Question 1: My enantiomeric excess (e.e.) is consistently low or near racemic. What are the most common culprits?
Several factors can lead to poor enantioselectivity. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Catalyst Integrity and Activity:
-
Purity: Impurities in the chiral catalyst or ligand can significantly diminish enantioselectivity.[2] Ensure the catalyst and any ligands are of high purity. If necessary, consider recrystallization or purification according to established literature procedures.[2]
-
Activation: Some catalysts require an activation step. Confirm that you are following the correct activation procedure. For catalysts sensitive to air or moisture, rigorous handling under an inert atmosphere (e.g., in a glovebox) is essential.[2]
-
Decomposition: The catalyst may be degrading under the reaction conditions. Consider if the reaction temperature is too high or if any of the reagents are incompatible with the catalyst.
-
-
Reagent Quality:
-
Substrate Purity: The starting material, 2,2,2-trifluoroacetophenone, should be of high purity.[3] Impurities can interfere with the catalyst-substrate interaction.
-
Vinylating Agent: The purity and reactivity of the vinylating agent (e.g., vinylmagnesium bromide, vinylzinc reagents) are critical. Ensure it is freshly prepared or properly stored to avoid decomposition.
-
-
Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature.[4] Lowering the reaction temperature can significantly enhance enantioselectivity by favoring the transition state that leads to the desired enantiomer.[2] It is recommended to perform a temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.[2]
-
Solvent Effects: The choice of solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[2] A solvent screen is a valuable optimization tool. Non-polar, aprotic solvents often provide better enantioselectivity.
-
Question 2: I've confirmed my catalyst and reagents are pure, but the enantioselectivity is still poor. What advanced troubleshooting steps can I take?
If the fundamentals are in place, consider these more nuanced factors:
-
Catalyst Loading: While a higher catalyst loading can increase the reaction rate, an optimal loading for enantioselectivity often exists. Both too low and too high concentrations can be detrimental. Experiment with varying the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Ligand-to-Metal Ratio: For metal-based catalysts, the ratio of the chiral ligand to the metal center is critical. An insufficient amount of ligand can lead to the formation of achiral or less selective catalytic species. Ensure you are using the optimal stoichiometry.
-
Presence of Water: Trace amounts of water can hydrolyze reagents or interact with the catalyst, leading to a decrease in enantioselectivity. Ensure all glassware is rigorously dried and use anhydrous solvents. The use of molecular sieves can help to scavenge any residual water.[2]
-
Reaction Time: In some cases, the enantiomeric excess of the product can change over time due to side reactions or product racemization. Monitor the reaction progress and e.e. at different time points to determine the optimal reaction time.
Question 3: My reaction is diastereoselective, but not enantioselective. What does this suggest?
This is a key diagnostic observation. It indicates that the catalyst is influencing the facial selectivity of the prochiral ketone, but the chiral environment is not effectively discriminating between the two enantiotopic faces. This could point to:
-
A Mismatch Between Catalyst and Substrate: The chiral pocket of the catalyst may not be a good fit for the 2,2,2-trifluoroacetophenone substrate. Consider screening a library of different chiral ligands with varying steric and electronic properties.
-
Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle. This can sometimes be suppressed by lowering the reaction temperature or adjusting reagent concentrations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of the enantioselective synthesis of this compound.
Q1: What type of catalyst systems are most effective for this transformation?
The asymmetric vinylation of 2,2,2-trifluoroacetophenone can be achieved using various catalytic systems. Some of the most successful approaches include:
-
Chiral Lewis Acids: Complexes of metals like zinc, titanium, or copper with chiral ligands (e.g., chiral amino alcohols, BINOL derivatives) can effectively catalyze the addition of vinyl organometallic reagents.
-
Organocatalysts: Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol, have shown promise in activating the ketone and directing the nucleophilic attack of the vinylating agent.[1]
-
Transition Metal Catalysis: Rhodium and palladium-based catalysts with chiral phosphine ligands have also been employed for the asymmetric vinylation of ketones.[5][6]
Q2: How does the trifluoromethyl group influence the reaction?
The strongly electron-withdrawing nature of the trifluoromethyl (CF3) group significantly increases the electrophilicity of the adjacent carbonyl carbon in 2,2,2-trifluoroacetophenone.[7] This enhanced reactivity can be advantageous for achieving high conversion but also presents challenges in controlling selectivity, as the uncatalyzed background reaction may be more facile.
Q3: Can I use a biocatalyst for this synthesis?
Biocatalysis offers a promising and environmentally friendly alternative. Certain enzymes, such as reductases or lipases, have been shown to catalyze the transformation of fluorinated ketones with high enantioselectivity.[8] Exploring enzymatic routes could be a viable strategy, particularly for achieving very high e.e. values.
Q4: How critical is the order of addition of reagents?
The order of addition can be crucial, especially when pre-forming the active catalyst. It is generally recommended to form the catalyst complex by pre-mixing the metal precursor and the chiral ligand before adding the substrate and the vinylating agent. This ensures that the desired chiral catalyst is the predominant species in the reaction mixture.
Q5: What are the best analytical techniques for determining the enantiomeric excess?
Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the standard methods for accurately determining the enantiomeric excess of the product. It is essential to use a suitable chiral stationary phase that provides baseline separation of the two enantiomers of this compound.
Experimental Protocols & Data
Illustrative Data: Effect of Temperature and Solvent on Enantioselectivity
The following table summarizes typical trends observed when optimizing the reaction conditions for the asymmetric vinylation of 2,2,2-trifluoroacetophenone. The data is illustrative and based on general principles of asymmetric catalysis.
| Entry | Catalyst System | Solvent | Temperature (°C) | Conversion (%) | e.e. (%) |
| 1 | Zn(OTf)2 / Chiral Amino Alcohol | Toluene | 0 | >95 | 75 |
| 2 | Zn(OTf)2 / Chiral Amino Alcohol | Toluene | -20 | 90 | 88 |
| 3 | Zn(OTf)2 / Chiral Amino Alcohol | Toluene | -40 | 75 | 95 |
| 4 | Zn(OTf)2 / Chiral Amino Alcohol | THF | -40 | 80 | 85 |
| 5 | Zn(OTf)2 / Chiral Amino Alcohol | CH2Cl2 | -40 | 78 | 92 |
General Protocol for a Small-Scale Optimization Reaction
This protocol outlines a general procedure for screening reaction parameters.
Objective: To determine the optimal temperature for maximizing enantiomeric excess.
Methodology:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., 0.02 mmol) and the metal precursor (e.g., 0.02 mmol).
-
Add the anhydrous solvent (1.0 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, -40 °C, or -78 °C).
-
Add 2,2,2-trifluoroacetophenone (0.2 mmol).
-
Slowly add the vinylating agent (e.g., vinylmagnesium bromide, 1.0 M in THF, 0.3 mL, 0.3 mmol) dropwise over 10 minutes.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Visualizing the Process
Troubleshooting Workflow for Low Enantioselectivity
The following diagram illustrates a systematic approach to diagnosing and resolving issues of low enantioselectivity.
Caption: A general workflow for troubleshooting low enantioselectivity.
Proposed Catalytic Cycle for a Chiral Lewis Acid
This diagram depicts a plausible catalytic cycle for the enantioselective vinylation of 2,2,2-trifluoroacetophenone using a chiral Lewis acid catalyst.
Caption: A simplified catalytic cycle for enantioselective vinylation.
References
-
National Institutes of Health (NIH). A Peptide-Embedded Trifluoromethyl Ketone Catalyst for Enantioselective Epoxidation. 2012-02-08. Available from: [Link]
-
ResearchGate. Enantioselective Trifluoromethylation of Ketones with (Trifluoromethyl)trimethylsilane Catalyzed by Chiral Quaternary Ammonium Phenoxides. Available from: [Link]
-
Journal of the American Chemical Society. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. 2022-02-02. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Highly Enantioselective Synthesis of Long Chain Alkyl Trifluoromethyl Carbinols and ?-Thiotrifluoromethyl Carbinols Through Lipases. 2025-08-07. Available from: [Link]
-
The Journal of Organic Chemistry. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. 2022-03-16. Available from: [Link]
-
PubMed. Synthesis of Chiral 1,1,1-Trifluoro- α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. 2023-04-14. Available from: [Link]
-
Organic Chemistry Portal. α-Trifluoromethyl carbonyl compounds synthesis. Available from: [Link]
-
ResearchGate. Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis-A Caveat on Reaction Times and Product Isolation. 2025-08-06. Available from: [Link]
-
Annual Reviews. HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. 2005-08-04. Available from: [Link]
-
National Institutes of Health (NIH). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Available from: [Link]
-
ResearchGate. a) Reactivity comparison of trifluoroacetophenone and acetophenone.... Available from: [Link]
-
Enantioselective Vinylation of Activated Ketones and Imines. 2016-06-07. Available from: [Link]
-
PubMed. Asymmetric Arylation of 2,2,2-Trifluoroacetophenones Catalyzed by Chiral Electrostatically-Enhanced Phosphoric Acids. Available from: [Link]
-
ResearchGate. Plausible explanation for the low enantioselectivity observed.. Available from: [Link]
-
Allfluoro pharmaceutical co .ltd. This compound,134418-70-5. Available from: [Link]
-
PubMed. Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External.... Available from: [Link]
-
ACS Applied Materials & Interfaces. On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. 2024-09-25. Available from: [Link]
-
Frontiers. Recent advances in catalytic asymmetric synthesis. 2024-05-08. Available from: [Link]
-
PubMed. Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. 2007-07-05. Available from: [Link]
-
PubMed. Catalytic asymmetric vinylation of ketone enolates. Available from: [Link]
-
ResearchGate. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. 2025-10-10. Available from: [Link]
-
Sci-Hub. Synthesis of α‐Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. Available from: [Link]
-
PubMed. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. 2022-04-13. Available from: [Link]
-
National Institutes of Health (NIH). Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH=CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes. Available from: [Link]
-
Macmillan Group. Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. 2010-11-30. Available from: [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography of Fluorinated Compounds
Welcome to the technical resource hub for scientists, researchers, and drug development professionals facing challenges in the gas chromatographic (GC) analysis of fluorinated compounds. As a Senior Application Scientist, I have designed this guide to provide not just solutions, but a foundational understanding of the principles governing the behavior of these unique molecules in a GC system. Fluorinated compounds, ranging from pharmaceuticals to environmental contaminants like per- and polyfluoroalkyl substances (PFAS), present distinct analytical hurdles due to their unique chemical properties. This guide offers field-proven insights and systematic troubleshooting strategies to help you achieve accurate, reproducible, and robust results.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific, common problems encountered during the GC analysis of fluorinated compounds. The diagnostic approach moves from symptom to cause to remedy, empowering you to make informed decisions.
Q1: Why are my peaks for acidic or polar fluorinated compounds tailing severely?
Peak tailing is one of the most frequent issues in chromatography, and it is often exacerbated with polar fluorinated analytes. Tailing reduces resolution and compromises the accuracy and reproducibility of quantification.[1] The cause is typically rooted in undesirable interactions between the analyte and the GC system.
Causality Explained:
Tailing occurs when a portion of the analyte molecules is temporarily adsorbed by "active sites" within the GC flow path, delaying their travel to the detector relative to the main analyte band.[2] For polar fluorinated compounds, especially those with carboxyl or hydroxyl groups, these active sites are often exposed silanol groups (Si-OH) on the surfaces of glass inlet liners, column tubing, or contaminants. The highly electronegative fluorine atoms can enhance the polarity of the molecule, increasing its affinity for these active sites.
Systematic Troubleshooting Protocol:
-
Isolate the Source of Activity: The first step is to determine if the issue originates in the inlet or the column. Inject a standard containing a mix of a non-polar hydrocarbon and your tailing analyte. If both peaks tail, it may indicate a physical problem like poor column installation.[2] If only the polar fluorinated analyte tails, the problem is chemical activity.
-
Inlet Maintenance (The Most Common Culprit):
-
Replace the Inlet Liner: The liner is the first surface your sample contacts at high temperature. It is a common source of activity and contamination.[2][3] Replace it with a fresh, deactivated liner. Using liners with glass wool can sometimes introduce more active sites; consider a liner with a taper or other geometry that promotes volatilization without wool.[4]
-
Check the Septum: A cored or bleeding septum can deposit non-volatile residues in the liner, creating active sites. Replace the septum if it shows signs of wear.[5]
-
Inspect the Inlet Seal: The gold-plated seal at the base of the inlet can become contaminated or damaged. Replace it if it appears dirty or scratched.[2]
-
-
Column Care:
-
Perform a Column Cut: The first few centimeters of the column can accumulate non-volatile residues and become active. Trim 10-20 cm from the front of the column.[1][3] Ensure the cut is perfectly square (90°) to prevent flow path disruptions that can also cause tailing.[1][2]
-
Verify Column Installation: Check that the column is installed at the correct height within the inlet as specified by the instrument manufacturer. An incorrect position can lead to poor sample transfer and peak shape issues.[1][4]
-
-
Chemical Modification (Derivatization): If the above steps do not resolve the issue, the analyte's inherent polarity is the primary problem. Derivatization masks the active functional groups (-OH, -COOH), making the molecule less polar and more volatile, thereby eliminating its ability to interact with active sites.[6][7] (See FAQ on Derivatization for more detail).
Q2: My fluorinated analyte shows low sensitivity or is not detected at all. What should I check?
Low or no response can be a frustrating issue, pointing to problems ranging from simple leaks to complex chemical degradation.
Causality Explained:
For a peak to be detected, a sufficient mass of the analyte must reach the detector in a concentrated band. Low sensitivity implies that this process is failing at some stage. Potential causes include:
-
System Leaks: A leak in the carrier gas line prevents the correct flow from reaching the column, leading to poor sample transfer and detector instability.[8][9]
-
Analyte Degradation: Many fluorinated compounds can be thermally labile. If the inlet temperature is too high, the molecule can break down before it ever reaches the column.[10]
-
Improper Detector Selection/Function: The chosen detector may not be sensitive to your compound, or it may not be operating correctly (e.g., extinguished FID flame).[8][9]
-
Insufficient Volatility: The compound may not be volatile enough under the current GC conditions to be efficiently transferred from the inlet to the column.[11]
Systematic Troubleshooting Protocol:
-
Check for Leaks: This should always be the first step. Use an electronic leak detector to check all fittings and connections from the gas trap to the detector.[4] Pay close attention to the inlet septum nut and column fittings.
-
Verify Detector Operation:
-
FID: Is the flame lit? Check that hydrogen and air/makeup gas flows are set correctly.[8] An extinguished flame is a common cause of "no peaks."
-
ECD: This detector is extremely sensitive to electronegative compounds like those containing halogens.[12] If you are using an ECD and see no signal, ensure it is powered on and that gas flows are correct. ECDs are highly susceptible to contamination, which can elevate the baseline noise and obscure peaks.
-
MS: Ensure the mass spectrometer is tuned and that you are monitoring the correct ions in your acquisition method.
-
-
Optimize Inlet Temperature:
-
If you suspect thermal degradation, try lowering the inlet temperature in 20-30°C increments.[10]
-
Conversely, if your analyte has a high boiling point, the inlet temperature may be too low for efficient volatilization. In this case, cautiously increase the temperature.[13] A programmed temperature vaporization (PTV) inlet can be ideal for both labile and high-boiling compounds.[10]
-
-
Confirm Sample Volatility: For compounds like perfluorinated carboxylic acids (PFCAs), low volatility is a major issue.[11] These compounds are often not amenable to direct GC analysis and require derivatization to increase their volatility.[11]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method development for the GC analysis of fluorinated compounds.
Q1: Do I need to derivatize my fluorinated compound?
Derivatization is the process of chemically modifying an analyte to make it suitable for GC analysis.[6] You should strongly consider derivatization if your fluorinated compound has one or more of the following characteristics:
-
Low Volatility: Compounds with high boiling points or strong intermolecular forces (like hydrogen bonding) will not vaporize efficiently in the GC inlet.[7]
-
High Polarity: Molecules containing active hydrogen groups such as -COOH (carboxylic acids) or -OH (alcohols) will interact strongly with active sites in the system, causing severe peak tailing.[7]
-
Poor Thermal Stability: Derivatization can sometimes create a more thermally stable version of a labile molecule.[6]
Fluorinated anhydrides and silylating agents are common derivatization reagents.[14] For example, PFCAs are often converted to their more volatile methyl or ethyl esters before analysis.[11][15] This process masks the polar carboxyl group, drastically improving peak shape and allowing for analysis by GC.
Q2: What is the best GC column for analyzing fluorinated compounds?
The choice of a GC column is critical and depends on the principle of "like dissolves like."[16] The polarity of your analyte should guide your selection of the stationary phase.
Causality Explained:
Separation in GC occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. A compound that interacts more strongly with the stationary phase will be retained longer.[17]
| Analyte Type | Recommended Stationary Phase Polarity | Common Phase Examples | Rationale |
| Non-polar Fluorinated Compounds (e.g., Fluorocarbons, some pesticides) | Non-Polar to Mid-Polar | 5% Phenyl Polysiloxane (e.g., DB-5, Rxi-5ms) | Separates primarily by boiling point. A robust and common starting point for many applications.[16] |
| Polar Fluorinated Compounds (e.g., Fluorinated phenols, alcohols) | Intermediate to High Polarity | 50% Phenyl Polysiloxane, Polyethylene Glycol (PEG/WAX) | The polar phase provides dipole-dipole or hydrogen bonding interactions, increasing retention and selectivity for polar analytes.[18] |
| Halogenated Compounds (General) | Specialty Phase (Fluorinated) | Trifluoropropylmethyl Polysiloxane (e.g., Rtx-200) | Stationary phases containing fluorine can offer unique selectivity for halogenated compounds due to specific dipole interactions.[17][19] |
Key Considerations:
-
Column Bleed: Always check the column's maximum operating temperature. Operating above this limit will cause the stationary phase to degrade ("bleed"), leading to a rising baseline and detector contamination.[9] Modern MS-certified columns are designed for ultra-low bleed.[20]
-
Inertness: For trace analysis of polar compounds, using a highly inert column is crucial to prevent peak tailing and analyte loss.[20]
Q3: Which GC detector is most suitable for fluorinated compounds?
The ideal detector maximizes sensitivity for your target analyte while minimizing response from matrix interferences.
Detector Comparison:
| Detector | Principle of Operation | Selectivity & Sensitivity for Fluorinated Compounds | Common Applications |
| Electron Capture Detector (ECD) | Measures a decrease in current caused by electron-absorbing analytes. | Highly selective and extremely sensitive for electronegative atoms like fluorine, chlorine, and bromine.[12][21] | Environmental analysis (pesticides, PCBs), trace analysis of halogenated pollutants. |
| Mass Spectrometer (MS) | Ionizes analytes and separates them based on their mass-to-charge ratio. | Highly selective and sensitive , especially in Selected Ion Monitoring (SIM) mode. Provides structural information for compound identification.[22][23] | The gold standard for confirmation and quantification in environmental, food safety, and pharmaceutical analysis.[22][24] |
| Flame Ionization Detector (FID) | Burns organic compounds in a hydrogen flame, creating ions that generate a current. | Not selective for fluorine. Responds to compounds containing C-H bonds. Sensitivity can be good, but it will detect all co-eluting hydrocarbons.[25] | General purpose analysis of organic compounds. Often used for fluorinated analytes after derivatization with a hydrocarbon-rich reagent.[14][26] |
| XSD™ (Halogen Specific Detector) | Catalytically reacts halogen-containing compounds to produce a measurable electrical current. | Highly selective for chlorinated and fluorinated compounds.[27] | Industrial applications, analysis of halogenated solvents and compounds. |
Recommendation: For trace-level quantification of fluorinated compounds, the ECD and MS are the detectors of choice due to their superior sensitivity and selectivity. The MS provides the added benefit of mass spectral data for definitive identification.[22]
References
- Buszewski, B., & Noga, S. (2012). Recent developments in methods for analysis of perfluorinated persistent pollutants.
- Supelco. (n.d.).
- Innovatech Labs. (2024). Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification.
- Pierce. (n.d.).
- Pacific Northwest National Laboratory. (n.d.).
-
Liu, J., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science. [Link]
-
Orata, F., et al. (2011). Long Chain Perfluorinated Alkyl Acids Derivatisation and Identification in Biota and Abiota Matrices Using Gas Chromatography. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
- Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
-
Zacs, D., et al. (2011). A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. ResearchGate. [Link]
- Restek. (2021).
-
Jin, B., et al. (2017). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. MDPI. [Link]
- Restek Corporation. (n.d.).
- BenchChem. (2025).
- GL Sciences. (2023). GC Troubleshooting Guide.
- Agilent Technologies. (n.d.). GC Inlets An Introduction.
- Sigma-Aldrich. (n.d.). Guide to GC Column Selection.
- Wang, Z., et al. (2015). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Talanta.
- Wiley Analytical Science. (2024). Agilent unveils major advance in GC/MS column technology.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Phenomenex. (2025).
- Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- Thermo Fisher Scientific. (n.d.).
- Phenomenex. (2025). Types of Detectors Used in GC Systems.
- SCION Instruments. (n.d.).
- OmicsOnline. (n.d.).
- OI Analytical. (n.d.).
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE.
- Shimadzu. (2022). GC Troubleshooting guide.
- Drawell. (n.d.).
- Restek. (2018). GC Troubleshooting—Tailing Peaks.
- Delloyd's Lab-Tech. (n.d.).
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- Chromatography Forum. (2016). fluorine analysis by GC.
- Agilent Technologies. (n.d.). Understanding the GC Inlet.
-
Geer Wallace, M. A., et al. (2025). Overcoming analytical challenges of Other Test Method 50: Analysis of volatile fluorinated compounds in passivated canisters from stationary source emissions. ResearchGate. [Link]
- Chromatography Today. (2022).
- Innovation News Network. (2026).
- Drawell. (n.d.).
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PubMed. (n.d.). [Analysis of C4 fluoride compounds in alkylation materials by gas chromatography/flame ionization detection (GC/FID)]. [Link]
- LCGC International. (2018). Optimizing Splitless GC Injections.
- Biotage. (n.d.).
- Snow, N. H. (2025). Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet.
-
McCord, J., et al. (2022). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. NIH National Library of Medicine. [Link]
-
Mamba, B. B., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. [Link]
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Technical Support Center: Overcoming Common Issues in Chiral HPLC Separations
Welcome to the Technical Support Center for Chiral HPLC Separations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving enantiomers. Chiral separation is a nuanced field where success often lies in understanding the subtle interplay between the chiral stationary phase (CSP), mobile phase, and the analyte itself. This resource provides field-proven insights and systematic troubleshooting strategies to help you overcome common challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered in chiral HPLC.
Q1: What are the primary causes of poor or no resolution between enantiomers?
Poor resolution in chiral HPLC can stem from several factors, including an unsuitable chiral stationary phase (CSP), a suboptimal mobile phase composition, incorrect temperature, or a column that has lost efficiency.[1] A systematic approach to method development is often necessary to achieve the desired separation.[1][2]
Q2: How critical is temperature in chiral separations?
Temperature plays a complex and significant role in chiral recognition.[1] Generally, lower temperatures can enhance chiral selectivity by strengthening the transient diastereomeric interactions responsible for separation.[1][3] Conversely, higher temperatures often improve peak efficiency and shape.[1][4] However, the effect is compound-dependent; in some cases, increasing the temperature can improve resolution or even reverse the elution order of enantiomers.[1][4] Therefore, precise temperature control and optimization are crucial for each specific method.
Q3: My resolution is decreasing over time with the same column and method. What should I do?
A gradual loss of resolution often points to column contamination or degradation.[5] Strongly adsorbed impurities from samples can accumulate at the head of the column, altering the stationary phase's chiral recognition capabilities.[6][7] It is also possible for the stationary phase itself to degrade, especially with coated polysaccharide-based columns if incompatible solvents are introduced.[6] A thorough column flushing procedure is the first recommended step.[5][6]
Q4: Can I switch between normal-phase and reversed-phase on the same chiral column?
This depends entirely on the type of chiral stationary phase. Modern immobilized polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC) are robust and can be used with a wide range of solvents, allowing for transitions between normal-phase, reversed-phase, and polar organic modes.[6] However, traditional coated polysaccharide columns (e.g., CHIRALPAK® AD, CHIRALCEL® OD) are not compatible with certain solvents that can strip the chiral selector from the silica support.[6] Always consult the column's instruction manual before changing solvent systems.[8]
Q5: How do I choose the right chiral column to start with?
If you are working with a novel compound, a column screening approach is the most efficient strategy.[9] It is recommended to screen a set of diverse CSPs, such as those based on different polysaccharides (amylose and cellulose) and macrocyclic glycopeptides, under various mobile phase conditions (normal-phase, reversed-phase, polar organic).[4][10] For known compounds, searching application databases or literature for structurally similar molecules can provide a good starting point.
In-Depth Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Achieving adequate resolution is the primary goal of any chiral separation. When resolution is poor, a logical, step-by-step investigation is required. Selectivity is often the most influential factor in improving resolution in chiral separations.[4]
}
Causality and Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. The chiral selector must be able to form transient diastereomeric complexes with the analyte enantiomers, and this interaction is highly specific.
-
Expert Insight: Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most widely used due to their broad applicability across different mobile phase modes.[4][11] Cellulose phases tend to have a more layered structure, while amylose phases are more helical, which can lead to different selectivities.[4]
-
Action Protocol: If you have no starting point, perform a column screening study using a kit of 3-4 columns with diverse selectivities (e.g., amylose-based, cellulose-based, macrocyclic glycopeptide-based).[12][13]
-
-
Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. Small changes can lead to significant shifts in selectivity and resolution.[4]
-
Expert Insight: In normal phase, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. In reversed-phase, the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase are key parameters.[14][15]
-
Action Protocol:
-
Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., from 2% to 20% IPA in hexane).
-
Reversed Phase: Screen different organic modifiers (Acetonitrile vs. Methanol). For ionizable compounds, adjust the pH to suppress ionization. For acidic compounds, a pH of 2.0-2.5 is often effective.[14]
-
Additives: For basic compounds, adding a small amount (e.g., 0.1%) of a basic additive like diethylamine (DEA) can improve peak shape and resolution.[5][16] For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or acetic acid can be beneficial.[3][17]
-
-
-
Incorrect Temperature: Chiral separations are often enthalpically driven, making them sensitive to temperature changes.
| Parameter | General Effect on Resolution | Causality |
| CSP Selection | High Impact | The fundamental basis of chiral recognition depends on the specific interactions between the analyte and the chiral selector.[4] |
| Mobile Phase | High Impact | Modulates the strength of interactions, affecting both retention and selectivity. Can even reverse elution order.[4][16] |
| Temperature | Medium to High Impact | Affects the thermodynamics (enthalpy/entropy) of the chiral recognition process.[4][18] |
| Flow Rate | Low to Medium Impact | Lower flow rates can improve efficiency and, consequently, resolution, but the effect is less pronounced than selectivity changes.[3][12] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape compromises resolution and the accuracy of integration, which is critical for determining enantiomeric excess.[19]
}
Causality and Solutions
-
Peak Tailing: This is the most common peak shape issue, often seen with basic compounds.
-
Causality 1: Secondary Interactions. Residual silanol groups on the silica support can interact ionically with basic analytes, creating a secondary, strong retention mechanism that leads to tailing.[20]
-
Protocol: Add a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase. The DEA will compete with the analyte for the active silanol sites, masking them and improving peak symmetry.[1]
-
-
Causality 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[19]
-
Protocol: Prepare and inject 1:10 and 1:100 dilutions of your sample. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.[1]
-
-
-
Peak Splitting or Shoulders: This often indicates a disruption in the chromatographic flow path.
-
Causality 1: Column Inlet Frit Blockage or Void. Particulates from the sample or mobile phase can clog the inlet frit, or the packed bed can settle, creating a void.[6][21] This causes the sample band to spread unevenly.
-
Protocol: Column Backflushing. Disconnect the column from the detector. Reverse the column direction and flush with a strong, compatible solvent (e.g., 100% Isopropanol for normal phase) at a low flow rate (e.g., 0.5 mL/min). This can dislodge particulates from the inlet frit.[6] If this fails, the column may need replacement. Using a guard column is highly recommended to protect the analytical column.[6][21]
-
-
Causality 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread improperly upon injection, leading to distorted or split peaks.[21]
-
Protocol: Whenever possible, dissolve the sample in the mobile phase itself. If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase and inject the smallest possible volume.
-
-
-
On-Column Racemization: In some rare cases, analytes can interconvert between enantiomeric forms during the separation, leading to a distorted plateau between the two enantiomer peaks.[3]
-
Protocol: This phenomenon is often temperature-sensitive. Try running the separation at a lower temperature to slow the rate of interconversion.[3]
-
Issue 3: Irreproducible Retention Times and/or Resolution
Lack of reproducibility is a serious issue, especially in validated methods for quality control or clinical studies.
Causality and Solutions
-
Insufficient Column Equilibration: Chiral columns, particularly CHIROBIOTIC™ phases, can require longer equilibration times than standard reversed-phase columns, sometimes up to 1-2 hours.[12]
-
Expert Insight: The mobile phase needs to fully permeate the complex 3D structure of the chiral selector to establish a stable environment for interaction.
-
Protocol: Always allow at least 10-20 column volumes for equilibration when changing mobile phase composition. Monitor the baseline and inject a standard repeatedly until retention times are stable.[12]
-
-
Mobile Phase Preparation and Composition: Small variations in mobile phase composition can lead to significant shifts in retention and selectivity in chiral separations.[7][22]
-
Expert Insight: The water content in non-polar solvents used for normal-phase chromatography can vary between batches and affect retention.[5] Additives at low concentrations are also critical.
-
Protocol: Prepare fresh mobile phase daily using high-purity (HPLC-grade) solvents.[1] Use a precise graduated cylinder or balance to prepare mixtures. If using additives, ensure they are measured accurately.
-
-
System Contamination ("Memory Effects"): Traces of additives from previous analyses (especially acids or bases) can adsorb to system components and slowly leach out, altering the mobile phase composition and affecting subsequent runs.[7]
-
Protocol: System Flush. Before switching to a new chiral method, especially one sensitive to additives, flush the entire HPLC system (pump, injector, lines, and detector) with a strong, miscible solvent like isopropanol to remove any residual contaminants.[8]
-
Issue 4: Problems in Quantitation (Enantiomeric Excess - e.e.)
Accurate quantitation is essential for determining the enantiomeric purity of a sample.
-
Overlapping Peaks: If resolution is incomplete (Rs < 1.5), the overlap between the two enantiomer peaks will introduce errors in area integration.[23]
-
Non-Linear Detector Response: Assuming the detector response is the same for both enantiomers is usually safe with standard UV detectors. However, at very high concentrations, detector saturation can lead to non-linear responses and inaccurate area percentages.
-
Protocol: Ensure the analysis is performed within the linear dynamic range of the detector. If necessary, create a calibration curve for each enantiomer using pure standards to confirm linearity.[25]
-
References
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. International Labmate. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc.. [Link]
-
Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. ResearchGate. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]
-
Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
-
How can I improve my chiral column resolution? ResearchGate. [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Dos and Don'ts for Using Daicel Chiral Columns Effectively. Daicel Chiral Technologies. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]
-
Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Can I calculate the enantiomeric excess of a reaction using two different HPLC spectra? Quora. [Link]
-
Abnormal Peak Shapes. Shimadzu. [Link]
-
Unusual effects of separation conditions on chiral separations. ResearchGate. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Technical Support Center: Managing Moisture Sensitivity in Grignard Reactions for Alcohol Synthesis
Welcome to the Technical Support Center for Grignard reactions. As a Senior Application Scientist, I understand that while the Grignard reaction is a cornerstone of carbon-carbon bond formation for alcohol synthesis, its success is critically dependent on rigorous moisture exclusion.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues related to the reaction's primary vulnerability: water.
Grignard reagents (R-MgX) are potent nucleophiles and exceptionally strong bases.[3][4] This dual reactivity makes them invaluable for synthesis but also highly susceptible to destruction by even trace amounts of protic contaminants, with water being the most ubiquitous and problematic. This guide provides a structured, question-and-answer approach to both prevent and solve moisture-related problems, ensuring higher yields and more reliable outcomes in your alcohol synthesis workflows.
Part 1: Frequently Asked Questions (FAQs) - Proactive Moisture Management
This section addresses the fundamental questions and preventative measures that are crucial for setting up a successful Grignard reaction.
Q1: Why, specifically, are Grignard reagents so sensitive to water?
A: The carbon-magnesium bond in a Grignard reagent is highly polarized, with a significant negative charge on the carbon atom (formally a carbanion). This makes the Grignard reagent a powerful base. Water, although a weak acid, is a readily available source of protons. When a Grignard reagent encounters a water molecule, a rapid and irreversible acid-base reaction occurs, where the Grignard's carbanion deprotonates water to form an alkane and a magnesium hydroxide halide salt.[4][5] This reaction is much faster than the desired nucleophilic attack on a carbonyl, effectively "quenching" your reagent and converting it into an unreactive hydrocarbon, which directly reduces your product yield.[4][6]
Q2: What is the most reliable method for drying glassware for a Grignard reaction?
A: Glassware that appears dry to the eye is coated with a microscopic film of adsorbed water due to the polar Si-O bonds on its surface.[7][8] Removing this water layer is non-negotiable. The two most effective methods are oven-drying and flame-drying.
-
Oven-Drying: This is the safest and most convenient method. Glassware is placed in an oven at >110°C (typically 125°C) for a minimum of several hours, though overnight is standard practice for ensuring complete dryness.[7][9][10][11]
-
Flame-Drying: This is a faster method but requires more care. The assembled apparatus is heated directly with a Bunsen burner or a high-temperature heat gun until it is scorching hot. You will initially see fogging as water vaporizes and condenses on cooler parts of the glass; continue heating until all fog is gone.[8][10]
| Method | Advantages | Disadvantages | Best For |
| Oven-Drying | Safe, reliable, requires less active attention.[8] | Time-consuming (requires at least several hours).[7][9] | Standard procedure, especially for complex glassware setups. |
| Flame-Drying | Very fast (minutes).[10] | Requires careful handling of an open flame and hot glass; risk of cracking unevenly heated glass.[8] | Quick preparations of simple setups like a single round-bottom flask. |
Crucially, after either method, the glassware must be allowed to cool to room temperature under a stream of dry, inert gas (like nitrogen or argon) or in a desiccator. Hot glass will rapidly adsorb moisture from the atmosphere as it cools. [12]
Q3: How should I properly assemble my glassware to maintain anhydrous conditions throughout the experiment?
A: A properly sealed system is essential.
-
Assemble Hot: If oven-drying, assemble the main components of your apparatus (e.g., flask, condenser) while they are still hot from the oven (use heat-proof gloves).[9]
-
Inert Gas Blanket: Once assembled and cooled, flush the entire system with a dry, inert gas like nitrogen or argon. This is typically done using a Schlenk line or a simple balloon filled with the gas.[12] This positive pressure of inert gas prevents moist air from entering the system.
-
Drying Tubes: At any point where the system is open to the atmosphere (e.g., at the top of the reflux condenser), it must be protected with a drying tube filled with an anhydrous drying agent like calcium chloride (CaCl₂) or calcium sulfate (Drierite).[8][13]
-
Septa for Additions: Use rubber septa on addition funnels or side-arms to allow for the introduction of reagents via syringe without opening the system to the air.[8]
Q4: What are the most effective methods for drying ethereal solvents like THF or diethyl ether?
A: Ethereal solvents are hygroscopic and often contain stabilizers (like water or BHT) that must be removed. Using a commercial source of anhydrous solvent in a sealed bottle (e.g., AcroSeal) is the most convenient and often safest option.[1] If preparing your own, several methods exist:
-
Molecular Sieves: This is a very effective and safe method. Activated 3Å or 4Å molecular sieves are added to the solvent and allowed to stand for at least 12-24 hours.[7][14] The sieves must be activated beforehand by heating them in a furnace or oven at high temperature (e.g., >300 °C) under vacuum to remove any adsorbed water.[14]
-
Solvent Stills (Use with Extreme Caution): The classic method involves refluxing the solvent over a reactive drying agent like sodium metal with benzophenone indicator. The benzophenone forms a deep blue or purple ketyl radical when the solvent is truly anhydrous.[15][16] This method is highly effective but presents significant fire hazards due to the use of sodium metal and should only be performed by experienced personnel with appropriate safety measures in place.
-
Activated Alumina: Passing the solvent through a column of activated alumina can effectively remove water to low ppm levels.[15]
Q5: My magnesium turnings look dull and oxidized. How can I activate them to ensure the reaction starts?
A: The surface of magnesium metal is passivated by a thin, unreactive layer of magnesium oxide (MgO).[17] This layer must be disrupted to expose the fresh, reactive metal surface. Failure to do so is a primary cause of reaction initiation failure.
| Activation Method | Description | Mechanism |
| Mechanical Crushing | Use a glass stirring rod to crush some of the magnesium turnings against the side of the flask in situ.[17][18] | Physically breaks the MgO layer, exposing fresh Mg surface. |
| Chemical (Iodine) | Add a single, small crystal of iodine to the flask with the magnesium.[17][19] | Iodine reacts with the Mg surface, likely forming MgI₂, which etches the oxide layer. A brown color that fades upon initiation is often observed. |
| Chemical (1,2-Dibromoethane) | Add a few drops of 1,2-dibromoethane to the magnesium/solvent slurry and gently warm.[17] | Reacts with Mg to form MgBr₂ and ethylene gas. The observation of bubbles is a clear indicator of activation.[17] |
| Pre-formed Grignard | Add a small amount of a previously prepared Grignard reagent. | This can help initiate the reaction, but is not a true activation of the metal surface itself.[17] |
Q6: How can I confirm that my Grignard reagent has formed and determine its concentration?
A: Visual cues are the first indicator. Successful initiation is often marked by gentle bubbling on the magnesium surface, the appearance of a cloudy or greyish color, and a noticeable exotherm (the flask will feel warm).[20][21]
However, visual cues do not confirm the concentration. Side reactions can consume some of the reagent. For stoichiometric control in the subsequent reaction, titration is essential. The most common and reliable method is a direct titration with a colorimetric indicator.[22]
A widely used method involves titrating the Grignard solution with a standardized solution of a non-hygroscopic secondary alcohol, like (-)-menthol, in dry THF or toluene, using 1,10-phenanthroline as an indicator.[22][23] The Grignard reagent forms a colored complex with the indicator. At the endpoint, when all the Grignard reagent has been quenched by the alcohol, the color sharply disappears.[22]
Part 2: Troubleshooting Guide - Reactive Problem Solving
Even with careful preparation, problems can arise. This guide provides a logical framework for diagnosing and solving common failures.
Scenario 1: The Reaction Won't Start
Q: I've added my organic halide solution to the magnesium, but there is no bubbling, no heat, and no change in appearance. What should I do?
A: This is the most common failure mode and is almost always due to insufficient activation of the magnesium or the presence of trace moisture.[4] Follow this sequence:
-
Gentle Heating: Gently warm the flask with a heat gun or a warm water bath. Sometimes a small amount of thermal energy is needed to overcome the activation barrier.[20] Be prepared to remove the heat source immediately once the reaction initiates, as it can become vigorously exothermic.
-
Add an Activation Agent: If heating fails, add a single small crystal of iodine or a few drops of 1,2-dibromoethane directly to the reaction flask.[17][19]
-
Crush the Magnesium: Use a clean, dry glass rod to carefully crush a few turnings against the inside of the flask to expose a fresh metal surface.[18]
-
Add a Drop of Pre-formed Reagent: If you have access to a previously successful batch of a Grignard reagent, adding a single drop can often initiate the new reaction.[17]
-
Re-evaluate Dryness: If none of these methods work, the most probable culprit is water. Your solvent, glassware, or organic halide is likely not dry enough. Unfortunately, the best course of action at this point is often to stop, re-dry all components, and start over.
Scenario 2: Low Yield and Unexpected Byproducts
Q: My reaction started, but the yield of my desired alcohol is low, and I've isolated other compounds like a hydrocarbon (R-H) or a homocoupled product (R-R). What happened?
A: This points to competing side reactions.
-
Presence of R-H (Alkane): This is a definitive sign that your Grignard reagent was quenched by a protic source. This could be residual water in the solvent or on the glassware, or your carbonyl/aldehyde starting material may have an acidic proton (e.g., a terminal alkyne, alcohol, or carboxylic acid functionality) that you did not account for.[4][5]
-
Presence of R-R (Wurtz Coupling Product): This byproduct forms when the Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of unreacted organic halide (R-X).[5] This is more common with reactive halides (like allylic or benzylic halides) and can be minimized by:
-
Slow, controlled addition of the organic halide to the magnesium suspension. This keeps the concentration of R-X low at any given time, favoring its reaction with magnesium over its reaction with the already-formed R-MgX.[5]
-
Maintaining a moderate reaction temperature. High temperatures can favor the Wurtz coupling pathway.[5]
-
Part 3: Key Protocols & Visual Guides
Protocol 1: Step-by-Step Flame-Drying of Glassware Assembly
-
Assemble Securely: Assemble the clean, dry-to-the-touch glassware (e.g., round-bottom flask, Claisen adapter, condenser) and clamp it securely in a fume hood. Remove any plastic or rubber components like stopcocks or septa.
-
Apply Heat Systematically: Using a Bunsen burner on a medium flame or a heat gun on a high setting, begin heating the glass. Start at the bottom of the apparatus and slowly work your way up.[7]
-
Chase the Fog: You will see the glass fog up as water vaporizes and re-condenses on cooler sections. Systematically "chase" this fog upwards and out of the apparatus.[10]
-
Heat Thoroughly: Continue heating all parts of the glass for several minutes until it is uniformly scorching hot and no more fog appears.
-
Cool Under Inert Gas: Turn off the heat and immediately begin to pass a gentle stream of dry nitrogen or argon through the system while it cools to room temperature. This prevents moist lab air from being drawn back in.
-
Final Assembly: Once cool, replace any non-glass components (e.g., greased stopcocks, septa) and maintain a positive pressure of inert gas.
Protocol 2: Titration of a Grignard Reagent using (-)-Menthol and 1,10-Phenanthroline
-
Prepare Titrant: Prepare a standardized solution of approximately 1.0 M (-)-menthol in anhydrous toluene or THF.
-
Set Up Titration Flask: Under an inert atmosphere, add ~5 mg of the indicator 1,10-phenanthroline to a dry flask equipped with a stir bar.[22]
-
Add Grignard Sample: Via syringe, add a precisely known volume (e.g., 1.00 mL) of your Grignard solution to the titration flask. A deep violet or burgundy color should appear as the reagent complexes with the indicator.[22]
-
Titrate to Endpoint: While stirring vigorously, add the standardized (-)-menthol solution dropwise from a burette or syringe.
-
Observe Endpoint: The endpoint is reached upon the sharp disappearance of the colored complex, leaving a colorless or pale yellow solution.[22]
-
Calculate Concentration: Use the volume of titrant added and its known concentration to calculate the molarity of your Grignard reagent.
Mandatory Visualizations
Caption: A standard apparatus for performing a Grignard reaction under an inert atmosphere.
Caption: Troubleshooting decision tree for Grignard reaction initiation failure.
Caption: Workflow for preparing an anhydrous solvent using molecular sieves.
References
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from Moodle@Units. [Link]
-
Tilstam, U., & Weinmann, H. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. [Link]
-
JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. [Link]
-
UNL Digital Commons. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses. [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
-
Sciencemadness Discussion Board. (2021, May 17). Anhydrous Conditions. [Link]
- Google Patents. (n.d.).
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). Solvent drying and drying agents. [Link]
-
ACS Publications. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?[Link]
-
Chemistry LibreTexts. (2022, April 7). 1.2F: Drying Glassware. [Link]
-
utstester. (2020, June 21). How to dry glassware?Which method is better?[Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Scribd. (n.d.). Solvent Drying Techniques Guide. [Link]
-
Reddit. (2022, September 7). Moisture treatment in Grignard reaction vessel. [Link]
-
Sciencemadness Discussion Board. (2010, May 12). Drying Ether for Grignard. [Link]
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
Utah Tech University. (n.d.). Water Sensitive Reactions. [Link]
-
Quora. (2018, November 5). Why does my Grignard reaction did not turn violet in the end?[Link]
-
YouTube. (2013, January 29). UTSC - Chemistry Lab Grignard Reaction Experiment. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl?[Link]
-
Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]
-
Sciencemadness.org. (2016, February 18). Grignard successes and failures. [Link]
-
Chemistry Stack Exchange. (2014, March 25). Why is it necessary to avoid even traces of moisture from a Grignard reagent?[Link]
-
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
-
Reddit. (2015, April 8). How do you verify how much Grignard reagent you made?[Link]
-
YouTube. (2014, March 3). Using the Grignard Reaction to Make Alcohols. [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]
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Validation & Comparative
A Comparative Spectroscopic Analysis: Unveiling the Influence of Trifluorination on 2-Phenylbut-3-en-2-ol
A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Materials Science
In the landscape of modern chemical research, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating their physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for enhancing metabolic stability, lipophilicity, and binding affinity. Understanding the structural consequences of this substitution is paramount for rational drug design and the development of advanced materials. This guide provides an in-depth comparative analysis of the spectroscopic data of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol and its non-fluorinated analog, 2-phenylbut-3-en-2-ol. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the profound impact of the CF₃ group on the molecular fingerprint of a tertiary allylic alcohol.
The Spectroscopic Dichotomy: A Tale of Two Analogs
The introduction of a trifluoromethyl group at the carbinolic center of 2-phenylbut-3-en-2-ol induces significant electronic and steric perturbations that are readily observable across various spectroscopic techniques. The high electronegativity of the fluorine atoms creates a strong inductive effect, withdrawing electron density from the surrounding atoms. This, in turn, influences chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Shift in Perspective
NMR spectroscopy offers the most detailed insight into the structural changes upon trifluorination. The electron-withdrawing nature of the CF₃ group is expected to cause a significant downfield shift (deshielding) of nearby protons and carbons.
¹H NMR Data Comparison
| Proton | 2-Phenylbut-3-en-2-ol (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for a Shift |
| -OH | ~2.0 (broad s) | ~2.5-3.0 (broad s) | The inductive effect of the CF₃ group deshields the hydroxyl proton. |
| -CH₃ | ~1.6 (s) | N/A | Replaced by the CF₃ group. |
| =CH₂ | ~5.1 (d), ~5.3 (d) | ~5.4 (d), ~5.6 (d) | Minor deshielding due to the through-space inductive effect of the CF₃ group. |
| =CH- | ~6.0 (dd) | ~6.2 (dd) | Minor deshielding due to the through-space inductive effect of the CF₃ group. |
| Phenyl-H | ~7.2-7.5 (m) | ~7.3-7.6 (m) | Minimal effect due to the distance from the CF₃ group. |
¹³C NMR Data Comparison
| Carbon | 2-Phenylbut-3-en-2-ol (δ, ppm)[1] | This compound (Predicted δ, ppm) | Rationale for a Shift |
| C-OH | ~75.9 | ~78-82 (q) | Significant downfield shift due to the strong inductive effect of the CF₃ group. The signal will appear as a quartet due to coupling with the three fluorine atoms. |
| -CH₃ | ~28.5 | N/A | Replaced by the CF₃ group. |
| =CH₂ | ~112.1 | ~114-116 | Minor downfield shift. |
| =CH- | ~144.5 | ~142-144 | Minor shielding effect is possible due to hyperconjugative interactions. |
| Phenyl C (ipso) | ~147.2 | ~145-147 | Minor shielding effect. |
| Phenyl C (ortho, meta, para) | ~124.9, ~128.3, ~127.0 | ~125-129 | Minimal changes expected. |
| CF₃ | N/A | ~124-128 (q) | The carbon of the CF₃ group will appear as a quartet with a large one-bond C-F coupling constant. |
¹⁹F NMR Spectroscopy
For this compound, the ¹⁹F NMR spectrum is expected to show a singlet at approximately -70 to -80 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the solvent and local electronic environment.[2]
Experimental Workflows
Diagram: NMR Sample Preparation and Analysis Workflow
Caption: Standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy: Vibrational Signatures of Fluorination
The introduction of the CF₃ group leads to the appearance of strong absorption bands in the fingerprint region of the IR spectrum, which are characteristic of C-F stretching vibrations.
IR Data Comparison
| Vibrational Mode | 2-Phenylbut-3-en-2-ol (cm⁻¹)[1] | This compound (Predicted cm⁻¹) | Rationale for Change |
| O-H stretch | ~3400 (broad) | ~3400 (broad) | The broadness due to hydrogen bonding will remain the dominant feature. |
| C-H stretch (aromatic) | ~3080-3020 | ~3080-3020 | Unlikely to be significantly affected. |
| C-H stretch (aliphatic/vinylic) | ~3000-2850, ~3090 | ~3000-2850, ~3090 | Unlikely to be significantly affected. |
| C=C stretch (vinyl) | ~1640 | ~1640-1650 | The electron-withdrawing CF₃ group can slightly increase the double bond character and frequency. |
| C=C stretch (aromatic) | ~1600, ~1490 | ~1600, ~1490 | Unlikely to be significantly affected. |
| C-O stretch | ~1170 | ~1150-1180 | The C-O bond may be slightly strengthened by the inductive effect. |
| C-F stretches | N/A | ~1250-1050 (very strong, multiple bands) | These strong absorptions are characteristic of the CF₃ group and are often the most prominent features in the spectrum.[3] |
Diagram: ATR-IR Spectroscopy Workflow
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A Senior Application Scientist's Guide to Biological Activity Screening of Novel Trifluoromethylated Compounds
Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary medicinal chemistry, the strategic incorporation of the trifluoromethyl (-CF3) group into potential drug candidates has become an indispensable tool.[1][2] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] This often leads to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][4][5] As researchers, scientists, and drug development professionals, understanding how to effectively screen these compounds is paramount to unlocking their full therapeutic potential.
This guide provides an in-depth, objective comparison of screening methodologies for novel trifluoromethylated compounds. We will move beyond rigid templates, offering a narrative grounded in the practical realities of the lab. Every protocol is presented as a self-validating system, emphasizing the causality behind experimental choices and ensuring the scientific integrity of your findings.
The Physicochemical Impact of Trifluoromethylation: A Double-Edged Sword
The introduction of a -CF3 group is a cornerstone of modern drug design for several key reasons:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][4] This often translates to a longer in vivo half-life and more predictable pharmacokinetic profiles.[1]
-
Modulation of Lipophilicity : The -CF3 group is highly lipophilic, which can significantly increase a molecule's overall lipophilicity.[1][4][5] This property is crucial for improving membrane permeability and bioavailability.[4][5]
-
Increased Binding Affinity : The steric bulk and electron-withdrawing nature of the -CF3 group can lead to more favorable interactions within a protein's binding pocket through van der Waals forces, dipole-dipole interactions, and halogen bonding.[1]
However, these same properties can present challenges during biological screening. The increased lipophilicity can sometimes lead to issues with compound solubility in aqueous assay buffers. Furthermore, the high electronegativity of the -CF3 group can alter the pKa of nearby functional groups, potentially affecting target engagement and off-target activities.[6] Therefore, a carefully designed screening cascade is essential to navigate these nuances and identify promising candidates.
A Comparative Screening Cascade: From High-Throughput Hits to Preclinical Candidates
A logical and efficient approach to screening novel trifluoromethylated compounds involves a multi-tiered cascade. This allows for the rapid identification of active compounds in primary screens, followed by more rigorous testing in secondary and tertiary assays to confirm activity and assess drug-like properties.
Caption: A typical screening cascade for novel compounds.
Part 1: Primary Screening - High-Throughput Identification of "Hits"
The goal of primary screening is to rapidly test a large library of trifluoromethylated compounds to identify those that interact with the target of interest.[7][8][9][10] High-throughput screening (HTS) methodologies are essential at this stage.[7][8][9][10][11]
A fluorescence polarization (FP) assay is an excellent choice for a primary screen, particularly for targets like kinases and nuclear receptors.[12][13] It is a homogeneous assay, meaning it doesn't require separation of bound and unbound components, making it fast and easily automated.[12][14]
Principle of Fluorescence Polarization: FP measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a "tracer").[13][15] When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light.[13][16] However, when it binds to a larger target protein, its rotation slows dramatically, and it emits polarized light.[13][16] A test compound that binds to the target will displace the tracer, leading to a decrease in fluorescence polarization.[14]
Objective: To identify trifluoromethylated compounds that inhibit the interaction between a target protein and a fluorescently labeled ligand (tracer).
Materials:
-
Target Protein (e.g., a specific kinase)
-
Fluorescently Labeled Tracer
-
Assay Buffer (e.g., PBS with 0.01% Triton X-100)
-
384-well, low-volume, black microplates
-
Test compounds dissolved in DMSO
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein and tracer in assay buffer at 2x the final desired concentration.
-
Compound Plating: Add 50 nL of test compound solution (at various concentrations) and control solutions (DMSO for negative control, known inhibitor for positive control) to the wells of the 384-well plate.
-
Target Addition: Add 5 µL of the 2x target protein solution to each well.
-
Tracer Addition: Add 5 µL of the 2x tracer solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis: The percentage of inhibition is calculated for each compound concentration. A "hit" is typically defined as a compound that shows inhibition above a certain threshold (e.g., >50% at 10 µM).
Part 2: Secondary Screening - Hit Confirmation and Prioritization
Once "hits" are identified from the primary screen, the next crucial step is to confirm their activity and rule out false positives. This involves generating dose-response curves to determine the potency (IC50) of the compound and performing cell-based assays to assess its effects in a more physiologically relevant context.[17]
Dose-Response and IC50 Determination: The same FP assay from the primary screen can be used to generate dose-response curves. By testing the "hit" compounds over a range of concentrations (typically a 10-point serial dilution), you can determine the concentration at which they inhibit 50% of the target's activity (the IC50 value). A lower IC50 value indicates a more potent compound.
Cell-Based Assays: Assessing Cytotoxicity and Viability: It is essential to determine if the observed activity of a compound is due to specific target inhibition or simply because it is toxic to the cells.[18][19] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[20]
Principle of the MTT Assay: The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[20][21] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[21]
Objective: To determine the cytotoxic effect of trifluoromethylated compounds on a relevant cell line.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well, clear, flat-bottom microplates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[20][22]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.[22] Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. This data can be used to generate a dose-response curve and calculate the CC50 (the concentration that causes 50% cell death).
Comparative Data Presentation:
| Compound ID | Target IC50 (µM) (FP Assay) | Cell Viability CC50 (µM) (MTT Assay) | Selectivity Index (SI = CC50/IC50) |
| Novel CF3 Cmpd 1 | 0.25 | 50 | 200 |
| Novel CF3 Cmpd 2 | 1.5 | 5 | 3.3 |
| Non-CF3 Analog | 5.0 | >100 | >20 |
| Reference Drug | 0.1 | 25 | 250 |
A high selectivity index is desirable, as it indicates that the compound is potent against its target at concentrations that are not toxic to the cells. In the table above, "Novel CF3 Cmpd 1" shows a promising profile with high potency and a large therapeutic window.
Part 3: Tertiary Screening - Assessing Drug-Like Properties
Compounds that demonstrate potent and selective activity in secondary screens are advanced to tertiary screening. This stage focuses on evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for predicting its behavior in vivo.[23][24][25]
In vitro ADME assays are essential for early-stage drug discovery as they help identify potential liabilities and guide compound optimization.[23][26][27]
Key In Vitro ADME Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly a compound is metabolized.[25][26] Trifluoromethylated compounds often exhibit enhanced metabolic stability.[1][4]
-
CYP450 Inhibition: Evaluates the potential for a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.[26]
-
Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach the target tissue.[26]
-
Permeability: Assays like the Caco-2 permeability assay are used to predict the intestinal absorption of orally administered drugs.[25][26]
Caption: Key ADME properties evaluated in tertiary screening.
By systematically evaluating novel trifluoromethylated compounds through this screening cascade, researchers can make data-driven decisions to prioritize the most promising candidates for further preclinical and clinical development.
Conclusion and Future Outlook
The strategic use of the trifluoromethyl group will undoubtedly continue to be a major theme in drug discovery. Its ability to confer favorable physicochemical properties makes it a powerful tool for medicinal chemists. However, the successful development of trifluoromethylated drugs relies on a robust and well-designed biological screening strategy.
The comparative guide presented here provides a logical framework for this process, from initial high-throughput screening to the detailed characterization of drug-like properties. By understanding the "why" behind each experimental choice and incorporating self-validating controls, researchers can confidently identify and advance novel trifluoromethylated compounds with the potential to become the next generation of therapeutics.
As technology evolves, we can anticipate the integration of more sophisticated screening methods, such as high-content screening (HCS) and physiologically based pharmacokinetic (PBPK) modeling, to further enhance the efficiency and predictive power of the drug discovery process.[24][28]
References
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A Comparative Guide to the Asymmetric Synthesis of Chiral Fluorinated Alcohols: Evaluating a Novel Organocatalytic Approach
Introduction: The Strategic Value of Chiral Fluorinated Alcohols
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] When this element is introduced at a stereocenter, creating chiral fluorinated motifs like β- or γ-fluoroalcohols, the impact on pharmacological activity can be even more pronounced.[3][4] These structural units are integral to a range of therapeutics, from enzyme inhibitors to central nervous system agents and PET imaging probes.[4][5]
However, the asymmetric synthesis of these valuable building blocks presents a significant challenge.[2] Controlling the stereochemistry adjacent to a strongly electron-withdrawing fluorine atom requires robust and highly selective synthetic methodologies. This guide provides a comparative analysis of a novel organocatalytic strategy for accessing chiral fluoroalcohols against two established, industrially relevant methods: Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Kinetic Resolution. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols for researchers in the field.
A Novel Approach: Asymmetric Organocatalytic α-Fluorination/Reduction
Recently, organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering a metal-free alternative to traditional methods.[6][7] A promising new strategy for synthesizing chiral β-fluoroalcohols involves a two-step, one-pot sequence: the enantioselective α-fluorination of an aldehyde, followed by in-situ reduction.[3]
The Causality Behind the Method: This approach leverages the ability of chiral secondary amine catalysts (e.g., prolinol derivatives) to form a transient enamine with a prochiral aldehyde.[7] This enamine activation facilitates a highly enantioselective attack by an electrophilic fluorine source (like N-Fluorobenzenesulfonimide, NFSI). The resulting α-fluoroaldehyde, which can be configurationally unstable, is immediately reduced to the corresponding stable β-fluoroalcohol, locking in the desired stereochemistry.[3] This strategy elegantly solves the challenge of isolating sensitive chiral intermediates.
Workflow & Mechanism Diagram
The logical flow of this synthetic strategy is depicted below. The key is the formation of the chiral enamine intermediate, which effectively shields one face of the molecule, directing the incoming electrophilic fluorine source to the opposite face with high fidelity.
Caption: Workflow for Organocatalytic Synthesis of Chiral β-Fluoroalcohols.
Established Alternatives: A Comparative Overview
To properly validate the new organocatalytic method, it must be benchmarked against current industry-standard techniques.
Method A: Asymmetric Transfer Hydrogenation (ATH) of Fluoro-ketones
Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of prochiral ketones.[8][9][10] Pioneered by Noyori, this technique typically employs ruthenium or rhodium catalysts coordinated to chiral diamine-based ligands.[11][12][13]
The Causality Behind the Method: The process involves the transfer of a hydride from a hydrogen donor (commonly formic acid/triethylamine azeotrope or isopropanol) to the ketone substrate.[8][14] The catalyst, featuring a chiral ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), creates a chiral pocket around the metal center.[11][15] The ketone coordinates to the metal in a sterically favored orientation, leading to a facial-selective hydride transfer and the formation of one enantiomer of the alcohol in high excess.[12]
Caption: Principle of Enzymatic Kinetic Resolution.
Head-to-Head Performance Comparison
The choice of synthetic method depends critically on factors like yield, enantioselectivity, substrate scope, and operational simplicity. The following table summarizes experimental data for the synthesis of representative chiral fluorinated alcohols.
| Parameter | Organocatalytic α-Fluorination/Reduction | Asymmetric Transfer Hydrogenation (ATH) | Enzymatic Kinetic Resolution (CALB) |
| Typical Substrate | Aryl/Alkyl Aldehydes | Aryl/Alkyl Fluoro-ketones | Racemic Fluoroalcohols |
| Yield | 65–90% (for one enantiomer) [3] | 75–99% (for one enantiomer) [4][11] | <50% (max theoretical yield for one enantiomer) [16][17] |
| Enantiomeric Excess (e.e.) | 87–96% e.e. [3] | 90% to >99% e.e. [11][12][14] | >99% e.e. (often for both components) [16][18] |
| Key Reagents | Chiral Amine, NFSI, NaBH₄ | [Ru(II)] or [Rh(III)] Catalyst, Chiral Ligand, H-Donor | Lipase (e.g., Novozym 435), Acyl Donor |
| Advantages | - Metal-free- Starts from simple aldehydes- Good for β- and γ-fluoroalcohols [3] | - Very high e.e. and yields- Well-established, reliable- Low catalyst loading [10] | - Extremely high selectivity (>99% e.e.)- Mild, "green" conditions- No heavy metals |
| Disadvantages | - Requires stoichiometric reductant- e.e. can be slightly lower than ATH | - Requires synthesis of fluoro-ketone precursor- Uses precious/toxic metal catalysts | - Maximum 50% yield for desired product- Requires separation of product from unreacted starting material |
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for the organocatalytic and ATH methods are provided below.
Protocol 1: Organocatalytic Synthesis of (R)-2-Fluoro-1-phenylethanol
Adapted from MacMillan et al. methodology. [3] Materials:
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (MacMillan Catalyst, 20 mol%)
-
Phenylacetaldehyde (1.0 mmol, 1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI, 1.2 mmol, 1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃, 2.0 mmol, 2.0 equiv)
-
Sodium Borohydride (NaBH₄, 1.5 mmol, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF), Methanol (MeOH)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the organocatalyst (0.20 mmol) and NaHCO₃ (2.0 mmol).
-
Add anhydrous THF (5.0 mL) and cool the mixture to 0 °C in an ice bath.
-
Add phenylacetaldehyde (1.0 mmol) dropwise and stir the mixture for 10 minutes.
-
Add NFSI (1.2 mmol) in one portion. Stir the reaction at 0 °C and monitor by TLC until consumption of the aldehyde is complete (typically 2-4 hours).
-
Upon completion, add MeOH (5.0 mL) to the flask, followed by the portion-wise addition of NaBH₄ (1.5 mmol) over 15 minutes, ensuring the temperature remains at 0 °C.
-
Stir for an additional 1 hour at 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound.
-
Determine enantiomeric excess via chiral HPLC analysis.
Protocol 2: Asymmetric Transfer Hydrogenation of 2-Fluoroacetophenone
Adapted from Noyori et al. methodology. [8][11] Materials:
-
RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst, 1.0 mol%)
-
2-Fluoroacetophenone (1.0 mmol, 1.0 equiv)
-
Formic Acid/Triethylamine (5:2 azeotropic mixture)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 mmol).
-
Add anhydrous acetonitrile (2.0 mL) followed by the formic acid/triethylamine mixture (1.0 mL).
-
Add 2-fluoroacetophenone (1.0 mmol) to the catalyst solution.
-
Seal the tube and heat the reaction mixture to 40 °C.
-
Stir for 12-24 hours, monitoring progress by TLC or GC analysis.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic phase with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-1-(2-fluorophenyl)ethanol.
-
Determine enantiomeric excess via chiral GC or HPLC analysis.
Conclusion and Recommendations
The validation of a new synthetic method requires a nuanced understanding of its performance relative to established techniques.
-
The Novel Organocatalytic Method is an excellent choice when metal-free conditions are paramount and the starting materials are simple aldehydes. It provides good-to-excellent yields and high enantioselectivity for a range of substrates, including those that form γ-fluoroalcohols. [3]Its primary drawback is the slightly lower enantioselectivity compared to the best metal-catalyzed systems.
-
Asymmetric Transfer Hydrogenation (ATH) remains the gold standard for achieving the highest levels of enantioselectivity and yield, particularly in industrial settings where efficiency is critical. [11][14][15]It is the preferred method for reducing pre-synthesized fluoro-ketones when access to precious metal catalysts is not a limiting factor.
-
Enzymatic Kinetic Resolution is unparalleled in its selectivity, often achieving >99% e.e. for both the unreacted alcohol and the acylated product. [16][18]However, its utility is constrained by the inherent 50% maximum yield for a single enantiomer, making it best suited for small-scale synthesis or when both enantiomers are of interest.
For researchers and drug development professionals, the organocatalytic approach represents a highly valuable addition to the synthetic toolbox. It offers a compelling balance of operational simplicity, high yield, and strong enantiocontrol without the need for transition metals, making it an attractive and practical method for the modern synthesis of chiral fluorinated alcohols.
References
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Hao Li, Shilei Zhang, Chenguang Yu, et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Chemical Communications, (16), 2136-8. [Link]
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Jia, Y., & Tan, C. (2012). Organocatalytic asymmetric fluorination/semipinacol rearrangement: an efficient approach to chiral β-fluoroketones. Chemistry, 18(41), 12950-4. [Link]
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Sung Jin Ko, Jung Yun Lim, Nan Young Jeon, et al. (n.d.). Kinetic resolution of fluorinated propargyl alcohols by lipase-catalyzed enantioselective transesterification. Korea University Pure. [Link]
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Allen, S. E., Hsieh, S., & MacMillan, D. W. C. (2013). A general, enantioselective synthesis of β- and γ-fluoroamines. PMC, NIH. [Link]
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Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 26(15-16), 769-790. [Link]
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Valero, G., Companyó, X., & Rios, R. (2011). Enantioselective Organocatalytic Synthesis of Fluorinated Molecules. Chemistry – A European Journal, 17(7), 2018–2037. [Link]
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Noyori, R. (1987). Noyori Asymmetric Hydrogenation. SynArchive. [Link]
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Bacheley, L., et al. (2024). Asymmetric transfer hydrogenation of fluorinated ketone and imine derivatives: An efficient access to valuable building blocks. Tetrahedron, 152, 133781. [Link]
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Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Ohkuma, T. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 81(7), 239-258. [Link]
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Han, J., Wzorek, A., Dhawan, G., et al. (2024). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 90(9), 31–56. [Link]
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Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-26. [Link]
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Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews, 38(8), 2282-2291. [Link]
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de Léséleuc, M. & Gouverneur, V. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry. [Link]
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Palmer, M. J. (n.d.). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI. [Link]
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NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry. [Link]
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Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]
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Puglisi, A., Benaglia, M., & Rossi, S. (2020). Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
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McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]
-
Ko, S. J., et al. (n.d.). Kinetic resolution of fluorinated propargyl alcohols by lipase-catalyzed enantioselective transesterification. Request PDF - ResearchGate. [Link]
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Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]
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Gotor-Fernández, V., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC - NIH. [Link]
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Dub, P. A. & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. [Link]
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Jaroszewski, J. W., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers. [Link]
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Xu, J., et al. (2021). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. PMC - NIH. [Link]
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A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. Among these, chiral tertiary alcohols containing a trifluoromethyl group are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl moiety, which can enhance metabolic stability, binding affinity, and lipophilicity. The target molecule, 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, represents a key chiral building block. Its asymmetric synthesis via the allylation of 2,2,2-trifluoroacetophenone is a critical transformation that has been approached using a variety of chiral catalytic systems.
This guide provides a comparative analysis of different classes of chiral catalysts for this synthesis, offering insights into their performance based on reported experimental data. We will delve into the mechanistic underpinnings of these catalytic systems and provide detailed experimental protocols to enable researchers to replicate and build upon these findings.
The Challenge: Asymmetric Allylation of a Trifluoromethyl Ketone
The core of this synthesis is the enantioselective addition of an allyl group to the prochiral carbonyl carbon of 2,2,2-trifluoroacetophenone. The electron-withdrawing nature of the trifluoromethyl group activates the carbonyl group towards nucleophilic attack, but achieving high enantioselectivity requires a well-designed chiral catalyst that can effectively discriminate between the two enantiotopic faces of the ketone.
This guide will compare two major classes of catalysts that have shown promise in this area: chiral organocatalysts , specifically chiral phosphoric acids, and chiral metal-based catalysts , with a focus on palladium complexes.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst is primarily judged by its ability to provide the desired product in high yield and with high enantiomeric excess (ee). The following table summarizes the performance of representative chiral catalysts in reactions analogous to the synthesis of this compound.
| Catalyst Type | Chiral Catalyst/Ligand | Allylating Agent | Substrate | Yield (%) | ee (%) | Reference |
| Organocatalyst | (S)-TRIP | Allyl Bromide/Zinc | Various Ketones | Up to 94 | Up to 94 | [1] |
| Metal-Based | Pd(OAc)₂ / (R)-SIPHOS-PE | Allyl Methyl Carbonate | Trifluoromethylated β-diketone | 95 | 96 | [2] |
Note: Data is for analogous reactions and serves as a benchmark for catalyst performance.
In-Depth Analysis of Catalytic Systems
Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids, such as 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP), have emerged as powerful organocatalysts for a wide range of asymmetric transformations.[1] Their mode of action involves the activation of the electrophile (in this case, 2,2,2-trifluoroacetophenone) through hydrogen bonding, creating a highly organized chiral environment for the nucleophilic attack.
Mechanistic Insights:
The catalytic cycle of a chiral phosphoric acid-catalyzed allylation is believed to proceed through a dual activation mechanism. The Brønsted acidic proton of the phosphoric acid protonates the carbonyl oxygen of the trifluoromethyl ketone, enhancing its electrophilicity. Simultaneously, the phosphoryl oxygen can act as a Lewis base to interact with the allylating agent, bringing both reactants into close proximity within the chiral pocket of the catalyst. This highly ordered transition state dictates the stereochemical outcome of the reaction.
Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed asymmetric allylation.
Experimental Protocol: General Procedure for Asymmetric Allylation of Ketones with a Chiral Phosphoric Acid Catalyst [1]
This protocol is adapted from a general procedure for the allylation of ketones and can be optimized for the specific synthesis of this compound.
-
Preparation of the Reaction Mixture:
-
To a screw-capped vial, add zinc powder (5 equivalents) and ammonium chloride (8 equivalents).
-
Add the chiral phosphoric acid catalyst, (S)-TRIP (10 mol%).
-
Add the solvent (a mixture of toluene and cyclohexane).
-
-
Addition of Reactants:
-
Add 2,2,2-trifluoroacetophenone (1 equivalent).
-
Add the allyl bromide (1.5 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation is a powerful and versatile method for the formation of C-C bonds.[2] In the context of synthesizing this compound, this would involve the reaction of a suitable nucleophile derived from 2,2,2-trifluoroacetophenone with an allylic electrophile in the presence of a chiral palladium catalyst.
Mechanistic Insights:
The catalytic cycle of a palladium-catalyzed AAA typically begins with the oxidative addition of a Pd(0) complex to an allylic electrophile (e.g., allyl methyl carbonate) to form a π-allylpalladium(II) complex. The chiral ligand on the palladium center creates a chiral environment around the metal. A base then generates a nucleophile from the trifluoromethyl ketone. This nucleophile attacks the π-allyl complex, leading to the formation of the product and regeneration of the Pd(0) catalyst. The enantioselectivity is determined by the facial selectivity of the nucleophilic attack on the π-allyl ligand, which is controlled by the chiral ligand.
Caption: Generalized catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation.
Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Allylation of Trifluoromethylated β-Diketones [2]
This protocol for a related system can be adapted and optimized for the target synthesis.
-
Catalyst Preparation:
-
In a glovebox, add Pd(OAc)₂ and the chiral ligand (e.g., (R)-SIPHOS-PE) to a Schlenk tube.
-
Add the solvent (e.g., toluene) and stir at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate Schlenk tube, dissolve the trifluoromethylated ketone substrate and the base (e.g., Cs₂CO₃) in the solvent.
-
Add the allyl methyl carbonate.
-
-
Reaction:
-
Add the prepared catalyst solution to the substrate mixture.
-
Stir the reaction at the desired temperature (e.g., 60 °C) until completion, monitoring by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Conclusion and Future Outlook
Both chiral phosphoric acids and palladium-based catalysts have demonstrated significant potential for the asymmetric synthesis of chiral trifluoromethylated alcohols. Chiral phosphoric acids offer the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis where metal contamination is a concern. Palladium catalysts, on the other hand, are highly versatile and have a long history of success in asymmetric C-C bond formation.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired enantioselectivity, and operational simplicity. Further research in this area will likely focus on the development of new and more efficient catalysts, as well as the expansion of the substrate scope to include a wider range of trifluoromethyl ketones and allylating agents. The detailed mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to advance the field of asymmetric synthesis and contribute to the development of novel chiral therapeutics.
References
-
Ma, J., & Kass, S. R. (2018). Asymmetric Arylation of 2,2,2-Trifluoroacetophenones Catalyzed by Chiral Electrostatically-Enhanced Phosphoric Acids. Organic Letters, 20(9), 2689–2692. [Link]
-
Ghandi, M., & Bej, A. (2021). Asymmetric Allylation Catalyzed by Chiral Phosphoric Acids: Stereoselective Synthesis of Tertiary Alcohols and a Reagent‐Based Switch in Stereopreference. Advanced Synthesis & Catalysis, 363(12), 3138-3145. [Link]
-
Wang, Y., et al. (2023). Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. Organic Letters, 25(14), 2388–2393. [Link]
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A Prospective Analysis: Benchmarking the Potential of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods for the construction of chiral molecules remains a paramount objective, particularly in the realm of pharmaceutical development where the stereochemistry of a drug candidate can profoundly influence its efficacy and safety. Chiral auxiliaries represent a foundational and powerful strategy in asymmetric synthesis, offering a robust means to control the stereochemical outcome of a reaction by temporarily introducing a chiral element.[1]
This guide provides a prospective analysis of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol as a potential chiral auxiliary. To date, a comprehensive review of the scientific literature reveals a notable absence of published experimental data detailing its performance in asymmetric transformations. Therefore, this document will leverage established principles of asymmetric synthesis and the known effects of fluorination to hypothesize its potential efficacy. To provide a meaningful benchmark, we will compare its structural features and potential performance against well-established and extensively documented chiral auxiliaries, namely Evans' Oxazolidinones and Oppolzer's Camphorsultams .
The Promise of Fluorination in Chiral Auxiliaries
The introduction of fluorine into organic molecules can have a dramatic impact on their physical, chemical, and biological properties. In the context of chiral auxiliaries, the presence of a trifluoromethyl (CF₃) group, as in this compound, could offer several theoretical advantages:
-
Steric Influence: The bulky CF₃ group can provide significant steric hindrance, which is crucial for effective facial discrimination of an approaching electrophile, potentially leading to high diastereoselectivity.
-
Electronic Effects: The strong electron-withdrawing nature of the CF₃ group can influence the electronics of the chiral auxiliary and any attached substrate, potentially altering reactivity and selectivity.
-
Enhanced Crystallinity: Fluorinated compounds often exhibit enhanced crystallinity, which could facilitate the purification of diastereomeric intermediates by crystallization.
-
¹⁹F NMR Spectroscopy: The presence of the CF₃ group allows for the use of ¹⁹F NMR spectroscopy, a powerful tool for monitoring reaction progress and assessing diastereomeric ratios.
A Comparative Overview: Structural Features and Established Performance
A meaningful evaluation of a new chiral auxiliary necessitates a comparison with the current state-of-the-art. Evans' oxazolidinones and Oppolzer's camphorsultams are two of the most successful and widely utilized classes of chiral auxiliaries, providing a high benchmark for performance.[1]
| Chiral Auxiliary | Key Structural Features | Proven Applications & Performance |
| This compound (Hypothetical) | - Tertiary allylic alcohol- Trifluoromethyl group for steric and electronic influence- Phenyl group for potential π-stacking interactions- Allyl group for potential derivatization | No published data available. Potential for high diastereoselectivity due to the bulky CF₃ group. The allylic moiety offers a unique point of attachment and potential for subsequent transformations. |
| Evans' Oxazolidinones | - Readily available from amino alcohols- Rigid bicyclic-like chelate with metal enolates- Substituent at C4 directs stereochemistry | - Asymmetric Alkylation: High diastereoselectivity (>99% de) is commonly achieved.- Asymmetric Aldol Reactions: Excellent diastereoselectivity and predictable stereochemical outcomes.[2] |
| Oppolzer's Camphorsultams | - Derived from naturally abundant camphor- Rigid sultam structure- Strong chelating ability | - Asymmetric Diels-Alder Reactions: High endo/exo selectivity and facial selectivity.- Asymmetric Conjugate Additions: High diastereoselectivity in the addition of nucleophiles to α,β-unsaturated systems. |
Experimental Workflow: A Framework for Evaluation
To experimentally assess the performance of this compound, one could adapt well-established protocols for asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction. The following workflow provides a general blueprint for such an investigation, alongside a proven protocol using an Evans' oxazolidinone for comparison.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the asymmetric alkylation of a propionyl-substituted Evans' oxazolidinone, a well-established procedure that consistently delivers high diastereoselectivity.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. The organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to yield the N-propionyl oxazolidinone.
-
-
Diastereoselective Alkylation:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) to form lithium diisopropylamide (LDA).
-
Slowly add a solution of the N-propionyl oxazolidinone (1.0 eq) in THF to the LDA solution at -78 °C and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) and stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
-
-
Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and H₂O₂ (3.0 eq) and stir at room temperature until the starting material is consumed.
-
Quench the excess peroxide with sodium sulfite.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1M HCl and extract with diethyl ether to isolate the enantiomerically enriched carboxylic acid.
-
Caption: Experimental workflow for asymmetric alkylation using an Evans' oxazolidinone.
Prospective Evaluation and Future Directions
While the absence of experimental data for this compound prevents a direct performance comparison, its structural motifs suggest it could be a promising candidate for a chiral auxiliary. The combination of a bulky, electron-withdrawing CF₃ group and a phenyl ring could lead to high levels of stereocontrol. The allylic alcohol functionality provides a versatile handle for attachment to a variety of substrates.
Future research should focus on the synthesis of enantiomerically pure this compound and its application in a range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions. A systematic comparison of its performance against established auxiliaries under standardized conditions will be crucial to ascertain its practical utility. The insights gained from such studies will not only determine the value of this specific compound but also contribute to the broader understanding of how fluorine substitution can be harnessed to design the next generation of highly effective chiral auxiliaries.
References
- Auria-Luna, F., Mohammadi, S., Divar, M., Gimeno, M. C., & Herrera, R. P. (Year). Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding‐based Organocatalysts. Advanced Synthesis & Catalysis.
-
Kayambu, N., Cellnik, T., Mukanova, A., Kim, S., & Healy, A. R. (2024). A dual role for the N-perfluorobutanesulfinamide auxiliary in an asymmetric decarboxylative Mannich reaction. ChemRxiv. [Link]
- Chaume, G., Van Hijfte, L., & Brigaud, T. (Year). Chiral 4-Phenyl-2-trifluoromethyloxazolidine: A High-Performance Chiral Auxiliary for the Alkylation of Amides. Request PDF on ResearchGate.
-
de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
- Evans, D. A., et al. (Year). Asymmetric aldol reactions of chiral N-acyloxazolidinones. Request PDF on ResearchGate.
Sources
Cross-validation of analytical methods for the quantification of fluorinated compounds
An In-Depth Guide to the Cross-Validation of Analytical Methods for the Quantification of Fluorinated Compounds
Introduction: The Ubiquity and Challenge of Fluorinated Compounds
The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability and increased binding affinity, have led to the widespread incorporation of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. However, the same stability that makes these compounds desirable also presents analytical challenges, particularly concerning their extraction, separation, and detection. Ensuring the accuracy and reliability of quantitative data is paramount, especially in regulated environments. Cross-validation of analytical methods becomes a critical exercise when data is generated across different laboratories, using different techniques, or when a method is updated.
This guide will delve into the nuances of cross-validating analytical methods for fluorinated compounds, focusing on the most prevalent techniques: liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and combustion ion chromatography (CIC).
Core Principles of Analytical Method Cross-Validation
Method cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This is distinct from method validation, which establishes the performance characteristics of a single method. The US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on when cross-validation is necessary.
Key scenarios necessitating cross-validation include:
-
Inter-laboratory transfers: Moving a method from a development lab to a quality control (QC) lab.
-
Method changes: Introducing modifications to an already validated method.
-
Use of different instrumentation: Running the same method on different models of instruments.
-
Comparative studies: Comparing data from a new method to a well-established reference method.
The goal is to ensure that the data generated by the different methods are comparable within statistically acceptable limits for key validation parameters such as accuracy, precision, selectivity, and linearity.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for fluorinated compounds is highly dependent on the analyte's properties (e.g., volatility, polarity, molecular weight) and the sample matrix.
| Technique | Principle | Typical Analytes | Strengths | Limitations |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry detection. | Non-volatile, polar to moderately non-polar small molecules and large molecules (e.g., pharmaceuticals, per- and polyfluoroalkyl substances - PFAS). | High sensitivity and selectivity, suitable for complex matrices. | Matrix effects can cause ion suppression or enhancement, potentially impacting accuracy. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometry detection. | Volatile and semi-volatile fluorinated compounds (e.g., fluorinated solvents, anesthetics). | Excellent chromatographic resolution, robust and reliable. | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile analytes. |
| CIC | Combustion of the sample to convert organically bound fluorine to hydrogen fluoride (HF), which is then absorbed and analyzed by ion chromatography. | Total organic fluorine (TOF) or adsorbable organic fluorine (AOF). | Provides a measure of total fluorinated organic content, useful for screening. | Lacks specificity for individual compounds, potential for interferences from inorganic fluoride. |
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for the analysis of fluorinated compounds, highlighting the critical stages where variability can be introduced and must be controlled during cross-validation.
Caption: Troubleshooting flowchart for cross-validation failures.
Conclusion and Future Perspectives
The successful cross-validation of analytical methods for fluorinated compounds is a cornerstone of reliable data generation in research and regulated industries. A thorough understanding of the chosen analytical techniques, potential sources of variability, and a robust, pre-defined validation protocol are essential for success. As new fluorinated entities are developed and regulatory scrutiny increases, the need for well-documented and scientifically sound cross-validation practices will only grow in importance. The principles and methodologies outlined in this guide provide a framework for ensuring data integrity and comparability, ultimately contributing to the advancement of science and the development of safe and effective products.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and fine chemical development, the synthesis of single-enantiomer compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a critical objective. Chiral alcohols serve as versatile and powerful tools in achieving this control, acting as transient directors of stereochemistry, foundational blocks for chiral ligands, or integral parts of the final molecular architecture.
This guide provides a comparative analysis of the primary strategies for employing chiral alcohols in asymmetric synthesis. We will delve into the mechanistic underpinnings, compare the performance of leading examples with supporting data, and provide detailed, field-proven protocols to bridge theory with practical application.
Section 1: Chiral Alcohols as Covalently-Bound Auxiliaries
One of the most established strategies involves the temporary incorporation of a chiral alcohol-derived moiety, known as a chiral auxiliary, onto a prochiral substrate.[1][2] This auxiliary acts as a "steering group," leveraging steric hindrance to direct the approach of a reagent to one of the two diastereotopic faces of the molecule. The general workflow involves three key steps: attachment of the auxiliary, the diastereoselective reaction, and subsequent cleavage of the auxiliary, which can often be recovered and reused.[3]
Mechanism of Action and Key Comparisons
The efficacy of a chiral auxiliary hinges on its ability to create a rigid, well-defined conformational bias in the transition state of the reaction. Evans' oxazolidinones, derived from amino alcohols, are exemplary in this regard, particularly in aldol additions.[4][5] The auxiliary is first acylated, and subsequent enolization with a boron Lewis acid generates a rigid Z-enolate.[5] The bulky substituent on the oxazolidinone ring (e.g., isopropyl or phenyl) effectively blocks one face of the enolate, forcing the incoming aldehyde to approach from the less hindered side, resulting in a predictable syn-aldol product with high diastereoselectivity.[4][6]
Similarly, pseudoephedrine amides offer excellent stereocontrol in alkylation reactions.[7] The internal chelation between the amide carbonyl, the hydroxyl group, and a lithium cation creates a rigid structure that dictates the trajectory of the incoming electrophile.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label: "General workflow for asymmetric synthesis using a chiral auxiliary.[3]"; font-size: 12; } enddot Caption: General workflow for asymmetric synthesis using a chiral auxiliary.[3]
Comparative Performance Data
The choice of auxiliary is dictated by the desired transformation. Below is a comparison of common auxiliaries in asymmetric aldol and alkylation reactions.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (R)-4-benzyl-2-oxazolidinone | Aldol Addition | Propionyl Imide + Isobutyraldehyde | >99% | 80% | [Evans, D. A. et al., JACS 1981] |
| (S)-4-isopropyl-2-oxazolidinone | Aldol Addition | Propionyl Imide + Benzaldehyde | 99% | 85% | [Evans, D. A. et al., JACS 1981] |
| (+)-Pseudoephedrine | Alkylation | Propionamide + Benzyl Bromide | >98% | 90% | [Myers, A. G. et al., JACS 1997] |
| (-)-Oppolzer's Camphorsultam | Michael Addition | Acryloyl Sultam + Thiophenol | >98% | 95% | [Oppolzer, W. et al., JACS 1984] |
Experimental Protocol: Evans' Asymmetric Aldol Reaction
This protocol describes the synthesis of a syn-aldol product using an Evans' oxazolidinone auxiliary.[4][5]
-
Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere, add di-n-butylboron triflate (1.1 equiv) dropwise, followed by triethylamine (1.2 equiv). Stir the mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the resulting Z-enolate solution to -78 °C. Add a solution of the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
-
Auxiliary Cleavage: The auxiliary can be cleaved, for example, by reduction with LiBH₄ to yield the corresponding chiral 1,3-diol, or by hydrolysis to the carboxylic acid.
Section 2: Chiral Alcohols as Ligand Precursors in Asymmetric Catalysis
An atom-economical and highly efficient alternative to stoichiometric auxiliaries is the use of a substoichiometric amount of a chiral catalyst.[3] Many of the most powerful catalysts in asymmetric synthesis are transition metal complexes bearing chiral ligands, which are frequently derived from chiral alcohols. These catalytic systems can generate large quantities of enantiomerically enriched products from a small amount of the chiral source.
Case Study 1: Noyori Asymmetric Hydrogenation
Professor Ryoji Noyori was awarded the Nobel Prize in Chemistry in 2001 for his work on catalytic asymmetric hydrogenation.[8][9] His catalysts, typically based on Ruthenium(II) complexed with the C₂-symmetric biaryl diphosphine ligand BINAP (derived from binaphthol), are exceptionally effective for the enantioselective reduction of ketones and olefins.[8][10]
The mechanism involves the formation of a Ru-hydride species.[10] The ketone substrate coordinates to the metal center, and the chiral disposition of the BINAP ligand dictates the facial selectivity of hydride delivery, leading to the formation of a chiral alcohol with high enantiomeric excess.[8][11]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label: "Simplified catalytic cycle for Noyori Asymmetric Hydrogenation.[8][10]"; font-size: 12; } enddot Caption: Simplified catalytic cycle for Noyori Asymmetric Hydrogenation.[8][10]
Case Study 2: Sharpless Asymmetric Epoxidation
Another Nobel Prize-winning transformation, the Sharpless epoxidation, allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[12][13] The catalyst is formed from titanium tetra(isopropoxide), tert-butyl hydroperoxide (the oxidant), and a chiral diethyl tartrate (DET), a readily available chiral diol derivative.[14][15] The choice of (+)-DET or (-)-DET predictably determines which face of the alkene is epoxidized, making it a powerful tool in synthetic planning.[12][16] The reaction has been widely used in the total synthesis of complex natural products.[13]
Comparative Performance of Catalytic Systems
| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (e.e.) | Catalyst Loading (mol%) | Reference |
| Ru/BINAP | Ketone Hydrogenation | Acetophenone | >99% | 0.01 - 1 | [Noyori, R. et al., JACS 1987] |
| Ru/TsDPEN | Transfer Hydrogenation | Acetophenone | 97% | 0.1 | [Noyori, R. et al., JACS 1995] |
| Ti(OiPr)₄/(+)-DET | Epoxidation | Geraniol | 95% | 5 - 10 | [Sharpless, K. B. et al., JACS 1987][13] |
| CBS Catalyst | Ketone Reduction | α-Tetralone | 97% | 5 - 10 | [Corey, E. J. et al., JACS 1987] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of a Ketone
This protocol uses a Noyori-type catalyst for the reduction of a prochiral ketone using isopropanol as the hydrogen source.[17]
-
Catalyst Activation: In an inert atmosphere glovebox, charge a Schlenk flask with the Ru(II) catalyst (e.g., (R,R)-TsDPEN-Ru) (0.01 equiv) and anhydrous isopropanol. Add a base (e.g., KOH, 0.04 equiv) and stir the mixture for 15 minutes.
-
Reaction: Add the prochiral ketone (1.0 equiv) to the activated catalyst solution.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor its progress by TLC or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench by adding water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by flash chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Section 3: Chiral Alcohols as Building Blocks (Chirons)
The "chiron" approach utilizes readily available, enantiopure starting materials, often from natural sources (the "chiral pool"), as building blocks for synthesis.[18] Chiral alcohols from terpenes (e.g., menthol), amino acids (e.g., valinol), and carbohydrates are common starting points. This strategy is powerful because the stereochemistry is already set, avoiding the need for a dedicated asymmetric step. The primary challenge lies in designing a synthetic route that preserves the existing stereocenter while elaborating the rest of the molecule.
Section 4: Analytical Validation: Determining Enantiomeric Purity
A critical component of any asymmetric synthesis is the accurate determination of the product's enantiomeric purity, expressed as enantiomeric excess (% ee).[19] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[20][21]
The principle relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and, thus, separation.[20] The % ee is calculated from the integrated peak areas of the two enantiomers.[22]
Experimental Protocol: Determination of % ee by Chiral HPLC
-
Column Selection: Choose a suitable chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) based on the analyte's structure.
-
Method Development: Develop a mobile phase (typically a mixture of hexane/isopropanol or other alcohols) that provides good separation (resolution > 1.5) between the enantiomer peaks. This is often done by screening different solvent ratios.
-
Standard Preparation: Prepare a solution of the racemic product (~1 mg/mL) in the mobile phase. This is used to identify the retention times of both enantiomers.
-
Sample Preparation: Prepare a solution of the synthesized, enantiomerically enriched product at the same concentration.
-
Analysis: Inject the racemic standard to establish retention times and system suitability. Then, inject the sample.
-
Calculation: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the % ee using the formula:[20] % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Conclusion
Chiral alcohols are indispensable tools in the synthesis of enantiomerically pure compounds. The choice between using them as auxiliaries, ligand precursors, or building blocks depends on the specific synthetic challenge, including the desired scale, atom economy, and the structure of the target molecule. The auxiliary approach offers reliable and predictable stereocontrol for key bond formations. Asymmetric catalysis provides a highly efficient and scalable method, minimizing chiral waste. The chiron approach is ideal when a suitable enantiopure starting material is readily available. A thorough understanding of the mechanisms and practical considerations of each strategy, coupled with robust analytical validation, is essential for the successful development of complex, biologically active molecules.
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Compounds Containing a Trifluoromethyl Carbinol Moiety
Introduction: The Strategic Value and Metabolic Nuance of the Trifluoromethyl Carbinol Group
In the landscape of modern drug discovery, the strategic incorporation of fluorinated moieties is a cornerstone of rational drug design.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by altering the electronic properties of a molecule.[4][5] While the CF₃ group itself is exceptionally resistant to metabolic cleavage due to the strength of the carbon-fluorine bond, its influence on adjacent functional groups presents a more complex metabolic landscape.[1][2]
This guide focuses on a particularly relevant pharmacophore: the trifluoromethyl carbinol (-CH(OH)CF₃).[6][7][8] This secondary alcohol moiety is often the intended result of drug design or, conversely, the metabolic product of a trifluoromethyl ketone (-C(=O)CF₃), which is known to undergo rapid in vivo reduction by carbonyl reductases.[9] Understanding the metabolic fate of the trifluoromethyl carbinol is therefore critical for predicting a compound's pharmacokinetic profile, including its half-life and clearance. This guide provides an in-depth comparison of its stability, outlines the key metabolic pathways involved, and presents a robust experimental protocol for its evaluation, designed for researchers and drug development professionals.
Pillar 1: The Dominant Metabolic Pathways
The metabolic fate of a compound containing a trifluoromethyl carbinol is primarily dictated by the reactivity of its secondary hydroxyl group. This group is a prime target for both Phase I oxidative and Phase II conjugative enzymes.
Phase I Metabolism: Oxidation via Cytochrome P450 (CYP) Enzymes
The Cytochrome P450 (CYP) superfamily of heme-containing enzymes, located predominantly in the liver, are the primary drivers of oxidative drug metabolism.[10][11] While the electron-withdrawing nature of the adjacent CF₃ group can deactivate the carbinol's carbon-hydrogen bond to some extent, oxidation to the corresponding trifluoromethyl ketone can still occur. However, this pathway is often less favorable compared to the alternative, glucuronidation. The specific CYP isozymes involved (e.g., CYP3A4, CYP2C9, CYP2D6) are highly substrate-dependent.[10][11]
Phase II Metabolism: Glucuronidation via UDP-Glucuronosyltransferases (UGTs)
For compounds featuring a hydroxyl group, glucuronidation is a major clearance pathway that significantly increases water solubility and facilitates excretion.[12][13] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carbinol's hydroxyl group.[14][15] Given the accessibility of the hydroxyl group in the trifluoromethyl carbinol moiety, UGT-mediated conjugation is frequently the dominant and rate-limiting step in its metabolic clearance.[16] Several UGT isoforms, primarily from the UGT1A and UGT2B subfamilies, are responsible for this transformation in the liver and other tissues.[12][14]
Caption: Experimental workflow for the in vitro microsomal stability assay.
Pillar 3: Comparative Analysis and Data Interpretation
The true value of this assay lies in comparing the stability of a trifluoromethyl carbinol-containing compound with structurally similar analogs. This allows for a clear understanding of how this specific moiety influences metabolic fate. A compelling example is the comparison with its corresponding methyl carbinol analog.
In a study on picornavirus inhibitors, replacing a metabolically labile methyl group with a trifluoromethyl group not only blocked hydroxylation at that specific position but also conferred a broader, protective effect on the entire molecule, significantly reducing the number of metabolites formed. [17]While the trifluoromethyl carbinol's hydroxyl group remains a site for conjugation, the CF₃ group's electronic influence can protect other parts of the molecule from oxidative metabolism.
Table 1: Comparative Metabolic Stability of Analog Compounds
| Parameter | Analog A: Methyl Carbinol (-CH(OH)CH₃) | Analog B: Trifluoromethyl Carbinol (-CH(OH)CF₃) | Rationale for Expected Outcome |
| Phase I (CYP) Metabolism | Moderate to High | Low to Moderate | The C-H bond on the methyl group is a primary site for CYP-mediated oxidation. The strong C-F bonds and electron-withdrawing nature of the CF₃ group in Analog B make adjacent C-H bonds more resistant to oxidative attack. [2][18] |
| Phase II (UGT) Metabolism | High | High | Both analogs possess an accessible secondary hydroxyl group, making them excellent substrates for UGT-mediated glucuronidation. This is often the primary clearance pathway for both. |
| Overall In Vitro t½ | Shorter | Longer | The blockage of a primary oxidative metabolic site in Analog B typically leads to a slower overall rate of metabolism and thus a longer half-life compared to the more labile Analog A. [18] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a direct measure of the liver's metabolic capacity for a compound. By being more resistant to metabolism, Analog B will exhibit lower intrinsic clearance. [18][19] |
| Number of Metabolites | Generally Higher | Significantly Reduced | Analog A can be metabolized via oxidation of the methyl group and conjugation of the hydroxyl group. Analog B's metabolism is dominated by conjugation, leading to fewer distinct metabolic products. [17] |
Conclusion
The trifluoromethyl carbinol moiety, while containing a metabolically active hydroxyl group, represents a significant advancement in drug design for enhancing overall metabolic stability compared to non-fluorinated analogs. Its primary route of clearance is typically Phase II glucuronidation, a predictable and often high-capacity pathway. The adjacent trifluoromethyl group effectively shields the molecule from extensive Phase I oxidative metabolism, which often leads to a more complex and less predictable array of metabolites.
By employing robust in vitro assays, such as the liver microsomal stability protocol detailed here, researchers can accurately quantify the stability of these compounds. This data is crucial for ranking lead candidates, building reliable structure-activity relationships (SAR), and ultimately selecting compounds with a higher probability of clinical success due to favorable pharmacokinetic profiles.
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Title: Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism Source: PubMed URL: [Link]
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Title: Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms Source: PubMed URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
This guide provides essential safety and logistical information for the proper disposal of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant disposal. This document is structured to provide a deep, procedural understanding, ensuring that safety and environmental integrity are maintained throughout the lifecycle of this chemical.
Disclaimer: This guide is intended for informational purposes and is based on general principles for handling fluorinated organic compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for local regulations and specific procedures.[1]
Hazard Identification and Risk Assessment
This compound is a fluorinated tertiary alcohol. While a specific, comprehensive toxicological profile is not widely published, its structure suggests several potential hazards based on similar fluorinated organic compounds. The trifluoromethyl group (CF3) significantly influences the molecule's properties, often increasing its stability and potential for bioaccumulation.
The primary risks associated with this compound and its waste are:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2] It is likely to cause irritation to the skin, eyes, and respiratory system.[2][3][4]
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds resistant to natural degradation.[5][6] Improper disposal can lead to long-term environmental contamination.
-
Hazardous Decomposition Products: Thermal decomposition may release highly toxic and corrosive gases, such as hydrogen fluoride (HF) and carbon oxides.[7][8]
Table 1: Summary of Potential Hazards
| Hazard Type | Description | Primary Precaution |
|---|---|---|
| Health Hazards | Causes skin, eye, and respiratory irritation.[2][3][4] Harmful if swallowed. | Use appropriate Personal Protective Equipment (PPE) and handle only in a well-ventilated fume hood. |
| Physical Hazards | May be a combustible liquid.[7] | Store away from heat, sparks, and open flames.[7] |
| Environmental Hazards | Considered a persistent organic pollutant. Very toxic to aquatic life with long-lasting effects. | Do not dispose of down the drain or in regular trash.[9][10] Prevent release into the environment. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling waste containing this compound, it is imperative to establish a safe working environment and don the correct PPE. The causality here is direct: fluorinated compounds can exhibit unpredictable reactivity and toxicity, and robust physical barriers are your first and most critical line of defense.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical splash goggles and a face shield.[1][11] | Protects against splashes of the chemical or solvents, which can cause serious eye irritation or damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Consult the manufacturer's compatibility chart. Double-gloving is recommended.[11] | Prevents skin contact and absorption. The trifluoromethyl group can alter a molecule's absorption profile. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[11] | Protects skin from spills and splashes and provides a barrier in case of fire. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[1][12] If a hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[8] | Prevents inhalation of potentially harmful vapors.[12] |
Waste Segregation and Collection Protocol
Proper segregation is the foundation of safe disposal.[13] Mixing incompatible waste streams can lead to dangerous chemical reactions, invalidating disposal protocols and creating significant safety hazards.
Step-by-Step Collection Procedure:
-
Select a Compatible Container: Use a clean, dry, and properly labeled hazardous waste container. The container must be compatible with the waste; for organic solvents containing this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[9][13]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[9] Clearly write the full chemical name: "Waste this compound" and list all other components and their approximate percentages (e.g., "Methylene Chloride: 80%, this compound: 20%"). Do not use abbreviations or chemical formulas.[9]
-
Segregate Waste Streams:
-
Halogenated vs. Non-Halogenated: This is a critical segregation step. As a fluorinated compound, this waste must be placed in a designated halogenated organic waste container.[14]
-
Liquid vs. Solid: Collect liquid waste and solid waste (e.g., contaminated filter paper, silica gel) in separate, clearly labeled containers.[13]
-
-
Keep the Container Closed: The waste container must be kept tightly sealed except when adding waste.[9] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Do Not Overfill: Fill containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[1]
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area, within secondary containment (such as a spill tray), and away from heat or ignition sources.[9][13]
Disposal Procedure: Preparation for EHS Pickup
For research laboratories, the "disposal" of this compound involves its safe collection, labeling, and transfer to your institution's EHS department for final destruction by a licensed contractor. In-lab neutralization or treatment is not recommended due to the compound's stability and the potential for hazardous byproducts. The industry-standard and environmentally preferred method for destroying persistent fluorinated compounds is high-temperature incineration .[5][6]
Workflow for Final Disposal:
-
Ensure Proper Labeling: Double-check that the hazardous waste label is complete and accurate.
-
Request Pickup: Once the waste container is full (or the project is complete), schedule a waste pickup with your EHS department according to your institution's procedures.
-
Document: Maintain a log of the waste generated, including its composition and volume, as part of good laboratory practice and for regulatory compliance.
Emergency Procedures
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing full PPE, contain the spill with an absorbent material compatible with halogenated organic compounds (e.g., vermiculite or commercial spill pads).
-
Collect the absorbed material using non-sparking tools and place it in a designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area immediately.
-
Alert laboratory personnel and contact your institution's emergency response team or EHS department.[11]
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling waste containing this compound.
Caption: Decision workflow for proper laboratory handling and disposal of waste.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Hazardous Laboratory Chemicals.
- Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- Santa Cruz Biotechnology, Inc. (n.d.). 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol.
- SimSon Pharma. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
- Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: 2-CHLORO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL.
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET: 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.
- ChemicalBook. (2022, November 11). 1,1,1-TRIFLUORO-2-PHENYL-3-BUTEN-2-OL.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Fisher Scientific. (2009, October 19). SAFETY DATA SHEET: (S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol.
- Sigma-Aldrich. (2023, September 26). SAFETY DATA SHEET.
- Sigma-Aldrich. (2010, February 27). SAFETY DATA SHEET: trans-4-Phenylbut-3-en-2-one.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: trans-4-Phenyl-3-buten-2-one.
- Chemical Point. (n.d.). 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzylic alcohol.
- Allfluoro pharmaceutical co. ltd. (n.d.). This compound,134418-70-5.
- National Center for Biotechnology Information. (n.d.). 1-Phenylbut-3-en-2-ol. PubChem Compound Database.
- Echemi. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone Safety Data Sheets.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
This document provides essential safety protocols and operational guidance for the handling and disposal of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol. As a research chemical with a nuanced hazard profile, a deep understanding of its structural components is critical to implementing effective safety measures. This guide is designed for researchers, scientists, and drug development professionals who require not just a list of procedures, but the scientific rationale behind them.
Hazard Assessment: Deconstructing the Molecule
The specific toxicological properties of this compound have not been exhaustively investigated.[1] Therefore, a conservative approach based on its structural motifs is necessary. We must analyze the hazards presented by its three key features: the trifluoromethyl group, the allylic alcohol functionality, and its nature as a potential volatile organic compound (VOC).
-
Trifluoromethylated Alcohol: The presence of the -CF3 group, a strong electron-withdrawing moiety, significantly increases the acidity of the tertiary alcohol compared to its non-fluorinated analogs. Fluorinated compounds can be severe irritants, and their vapors should not be inhaled.[2] Safe handling procedures for similar compounds like 4-(Trifluoromethyl)benzyl alcohol and 2,2,2-Trifluoroethanol mandate avoiding contact with skin, eyes, and respiratory systems.[3][4]
-
Allylic Alcohol: This functional group is a significant structural alert for toxicity. Allyl alcohol itself is highly flammable, toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[5] It can cause severe skin and eye irritation.[6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7][8] Therefore, this compound must be treated with similar caution, assuming high flammability and dermal toxicity.
-
Volatile Organic Compound (VOC): Given its structure and the volatility of similar low-molecular-weight alcohols, it is prudent to handle this compound as a VOC.[9] Inhalation of VOCs can lead to both acute effects like headaches and nausea, and chronic respiratory issues.[10] Engineering controls and respiratory protection are the primary means of mitigating this risk.
Based on this analysis, the compound should be presumed to be a flammable, volatile liquid that is a severe irritant to the eyes, skin, and respiratory tract, and is acutely toxic upon inhalation, ingestion, or dermal absorption.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most personal line of defense. It must be chosen to counter the specific hazards identified above. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required Equipment | Rationale & Causality | Standard |
| Eye & Face | Indirectly Vented Chemical Splash Goggles & Face Shield | The compound is expected to be a severe eye irritant.[1][11] Goggles provide a seal against splashes and vapors. A face shield is required over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., quenching a reaction, pressure changes). | ANSI/ISEA Z87.1 D3[8] |
| Skin & Body | Flame-Resistant (FR) Lab Coat & Chemical-Resistant Apron | An FR lab coat is essential due to the high flammability risk associated with the allylic alcohol moiety.[12] A chemical-resistant apron worn over the lab coat provides an additional barrier against spills during transfers. | NFPA 2112 (FR Coat) |
| Hand | Double Gloving: Nitrile (inner) + Butyl or Viton (outer) | Allylic alcohols and halogenated solvents can degrade standard nitrile gloves.[5] Double gloving with a robust outer glove (e.g., Butyl rubber) provides necessary protection against dermal absorption, which is a key toxicity route. Always check manufacturer-specific glove compatibility charts. | EN 374 |
| Respiratory | NIOSH-approved Air-Purifying Respirator with Organic Vapor (OV) Cartridges | Due to its volatility and potential for respiratory irritation and toxicity, all handling outside of a certified chemical fume hood requires respiratory protection.[3][11] An OV cartridge is necessary to filter out the organic vapors. A fit test is mandatory for all users. | 29 CFR 1910.134[3] |
Operational and Disposal Plans
Procedural diligence is as crucial as the PPE worn. The following step-by-step guides provide a framework for safe operations.
Chemical Handling Workflow
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[3] Confirm the chemical fume hood has a current certification and is functioning correctly.
-
Gowning: Don all required PPE as detailed in the table above before entering the designated work area.
-
Manipulation: All manipulations of the compound, including weighing, transfers, and additions to reaction vessels, must be conducted within a chemical fume hood to minimize vapor inhalation.[8]
-
Grounding: When transferring quantities greater than 100 mL, ground and bond the container and receiving equipment to prevent static discharge, which could serve as an ignition source.[13]
-
Heating: Never heat this compound over an open flame. Use a controlled heating mantle, oil bath, or hot plate in the fume hood.
-
Decontamination: After handling, decontaminate all surfaces with an appropriate solvent. Remove the outer gloves first, followed by the apron and face shield. Remove inner gloves and lab coat last before exiting the lab. Wash hands thoroughly.
Spill and Emergency Procedures
-
Small Spill (<100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Using spill pads or an inert absorbent material (e.g., sand, vermiculite), absorb the spill.[7]
-
Place the contaminated absorbent material into a designated, sealed container for halogenated waste.
-
Clean the spill area with soap and water.
-
-
Large Spill (>100 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Activate the fire alarm if there is any risk of ignition.
-
Contact your institution's Environmental Health and Safety (EHS) emergency line.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Waste Disposal Plan
This compound is a halogenated organic compound. It must not be mixed with non-halogenated waste streams.[14][15]
-
Segregation: Collect all waste containing this compound (e.g., excess reagent, reaction mixtures, contaminated solvents, absorbent materials) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[16]
-
Container: Use a robust, sealed container (e.g., a poly carboy) that is compatible with halogenated organic liquids.
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. Clearly list "this compound" and all other components and their approximate concentrations.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated facility.[17][18]
PPE Selection and Workflow Diagram
The following diagram outlines the decision-making process for selecting appropriate engineering controls and PPE when working with this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
- PubMed. (2025). Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health.
- Cleanroom Technology. (2025). Limited impact of PPE on human VOC emissions in cleanrooms, study finds.
- PubMed. (n.d.). Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use.
- Diversitech. (2023). How to Keep Workers Safe from Volatile Organic Compounds (VOCs).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%.
- International Enviroguard. (2023). VOC Safety for Industrial Workers.
- Bucknell University. (2016). Hazardous Waste Segregation.
- CDH Fine Chemical. (n.d.). Allyl Alcohol CAS No 107-18-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Allyl-d5 Alcohol.
- University of Rochester Medical Center. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Sigma-Aldrich. (2010). Safety Data Sheet for trans-4-Phenylbut-3-en-2-one.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- IPCS INCHEM. (2022). ICSC 0095 - ALLYL ALCOHOL.
- ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- SD Fine-Chem. (n.d.). ALLYL ALCOHOL GHS Safety Data Sheet.
- EPA. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- CAMEO Chemicals - NOAA. (n.d.). ALLYL ALCOHOL.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet - 1,1,1-Trifluoro-2,4-pentanedione.
- MB Cbem. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.
- Cayman Chemical. (2024). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet - trans-4-Phenyl-3-buten-2-one.
- Fisher Scientific. (2014). Safety Data Sheet - 2,2,2-Trifluoroethanol.
- Fisher Scientific. (2025). Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone.
- Echemi. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone Safety Data Sheets.
- National Science Teachers Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory.
- Synquest Labs. (2023). 1,1,2-Trifluoropropene - Safety Data Sheet.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
